Technical Documentation Center

3,5-Dichloro-4-iodobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-Dichloro-4-iodobenzoic acid
  • CAS: 117757-68-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure of 3,5-Dichloro-4-iodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Dichloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and materials science. Its rigid, substituted benzene core provides a valuable scaffold for the synthesis of complex molecular architectures. The presence of three distinct halogen atoms—two chlorine and one iodine—at specific positions, combined with a carboxylic acid functional group, imparts unique reactivity and potential for diverse chemical transformations. This makes it a crucial building block in the development of novel pharmaceuticals and functional materials. Understanding the precise molecular structure of this compound is paramount for predicting its reactivity, designing synthetic routes, and ultimately, for its effective application in drug discovery and development. This guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 3,5-Dichloro-4-iodobenzoic acid, offering field-proven insights for researchers and professionals.

Molecular Structure and Properties

The molecular structure of 3,5-Dichloro-4-iodobenzoic acid is characterized by a benzene ring substituted with a carboxyl group at position 1, two chlorine atoms at positions 3 and 5, and an iodine atom at position 4.

Key Structural Features:

  • Aromatic Core: A planar benzene ring forms the central scaffold.

  • Carboxylic Acid Group (-COOH): This functional group is an electron-withdrawing group and a key site for reactions such as esterification and amidation.

  • Chlorine Atoms (-Cl): Located at the meta-positions relative to the carboxylic acid, these electron-withdrawing groups influence the acidity of the carboxylic acid and the overall electron density of the aromatic ring.

  • Iodine Atom (-I): Positioned para to the carboxylic acid, the iodine atom is the most reactive of the halogens in this molecule towards cross-coupling reactions, making it a valuable handle for synthetic elaboration.

A summary of the key chemical properties of 3,5-Dichloro-4-iodobenzoic acid is presented in the table below.

PropertyValue
Molecular Formula C₇H₃Cl₂IO₂
Molecular Weight 316.90 g/mol
CAS Number 117757-68-3
Appearance Expected to be a white to off-white solid
Solubility Likely soluble in organic solvents

Proposed Synthesis of 3,5-Dichloro-4-iodobenzoic acid

The proposed synthetic workflow is illustrated in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Oxidation A 3,5-Dichloroaniline B 3,5-Dichloro-4-nitroaniline A->B HNO₃, H₂SO₄ C 3,5-Dichloro-1,4-phenylenediamine B->C Fe, HCl or H₂, Pd/C D Diazonium Salt Intermediate C->D NaNO₂, HCl, 0-5°C E 3,5-Dichloro-4-iodoaniline D->E KI F 3,5-Dichloro-4-iodobenzoic acid E->F KMnO₄ or other strong oxidant

Caption: Proposed synthetic workflow for 3,5-Dichloro-4-iodobenzoic acid.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Amino-3,5-dichlorobenzoic acid

A plausible precursor for the target molecule is 4-amino-3,5-dichlorobenzoic acid. The synthesis of this intermediate is a critical first step.

Step 2: Diazotization of 4-Amino-3,5-dichlorobenzoic acid

The conversion of the amino group to a diazonium salt is a key transformation that enables the introduction of the iodine atom.

  • Suspend 4-amino-3,5-dichlorobenzoic acid in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 3: Iodination via Sandmeyer-type Reaction

The replacement of the diazonium group with iodine is the final step in forming the core structure.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-Dichloro-4-iodobenzoic acid.

Spectroscopic Characterization (Predicted)

The definitive confirmation of the molecular structure of 3,5-Dichloro-4-iodobenzoic acid relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Based on the analysis of structurally similar compounds, the following spectral data are predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple due to the high degree of substitution on the aromatic ring.

  • Aromatic Region: A singlet is predicted for the two equivalent aromatic protons at positions 2 and 6. The chemical shift of this singlet is expected to be in the range of δ 7.8 - 8.2 ppm . The downfield shift is due to the deshielding effects of the electron-withdrawing chlorine, iodine, and carboxylic acid groups.

  • Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxylic acid group is expected to appear far downfield, typically in the range of δ 12.0 - 13.0 ppm .

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide detailed information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
165 - 170C=O (Carboxylic)The carbonyl carbon is highly deshielded due to the two adjacent oxygen atoms.
138 - 142C-ClThe carbons directly attached to the electronegative chlorine atoms will be deshielded.
130 - 135C-COOHThe carbon atom attached to the carboxylic acid group will be deshielded.
128 - 132C-HThe two equivalent methine carbons will appear in the typical aromatic region.
90 - 95C-IThe carbon atom bonded to the large, polarizable iodine atom is expected to be significantly shielded.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
2500 - 3300 (broad)O-H stretchCarboxylic Acid
1680 - 1710C=O stretchCarboxylic Acid
1550 - 1600C=C stretchAromatic Ring
1210 - 1320C-O stretchCarboxylic Acid
700 - 850C-Cl stretchAryl Chloride
~500C-I stretchAryl Iodide
Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution of the chlorine atoms.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 316 , corresponding to the molecular weight of the compound with the most abundant isotopes (³⁵Cl and ¹²⁷I).

  • Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately in a 9:6:1 ratio, which is a definitive indicator of two chlorine atoms.

  • Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and halogen atoms.

Applications in Drug Development

Halogenated benzoic acids are valuable building blocks in medicinal chemistry due to their ability to serve as versatile scaffolds for the synthesis of more complex molecules. The distinct reactivity of the C-I bond in 3,5-Dichloro-4-iodobenzoic acid makes it particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

The rigid and well-defined orientation of the substituents on the aromatic ring can be exploited to design molecules that bind with high affinity and selectivity to biological targets. The chlorine and iodine atoms can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Conclusion

3,5-Dichloro-4-iodobenzoic acid is a key synthetic intermediate with significant potential in drug discovery and materials science. A thorough understanding of its molecular structure, which has been detailed in this guide through predicted spectroscopic data, is essential for its effective utilization. The proposed synthetic route, based on established chemical transformations, provides a reliable pathway for its preparation. As the demand for novel and complex chemical entities continues to grow, the importance of versatile building blocks like 3,5-Dichloro-4-iodobenzoic acid will undoubtedly increase, making the information presented herein invaluable to researchers in the field.

References

  • Method for synthesizing 3,5-dichlorobenzoic acid. Google Patents. (n.d.).
  • 4-Amino-3,5-dichlorobenzoic acid. PubChem. (n.d.). Retrieved from [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 3,5-Dichlorobenzoic acid. PubChem. (n.d.). Retrieved from [Link]

  • 4-Iodobenzoic acid. PubChem. (n.d.). Retrieved from [Link]

  • 3,5-Dichloro-4-hydroxybenzoic acid. PubChem. (n.d.). Retrieved from [Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling of 3,5-Dichloro-4-iodobenzoic Acid

The following technical guide is structured as a high-level dossier for drug development scientists. It prioritizes the "how" and "why" of handling this specific halogenated intermediate, acknowledging that while it is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level dossier for drug development scientists. It prioritizes the "how" and "why" of handling this specific halogenated intermediate, acknowledging that while it is a distinct chemical entity, it often serves as a transient intermediate in the synthesis of bioactive scaffolds (e.g., contrast agents or specific auxin mimics).[1][2]

[1][2]


[1][2]

Executive Summary

3,5-Dichloro-4-iodobenzoic acid is a tri-halogenated benzoic acid derivative characterized by a dense, electron-deficient aromatic core.[1][2] Its utility in drug discovery lies in its unique substitution pattern: the 3,5-dichloro motif provides lipophilic metabolic protection, while the 4-iodo position serves as a "soft" electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or as a heavy-atom center for X-ray opacity.[1][2]

This guide outlines the critical physicochemical properties, synthesis logic, and self-validating analytical protocols required to utilize this compound effectively in a research setting.

Molecular Architecture & Theoretical Basis[1][2]

The physicochemical behavior of 3,5-dichloro-4-iodobenzoic acid is governed by the interplay between the acidic carboxyl group and the hydrophobic, electron-withdrawing halogen array.[1][2]

Electronic Effects & Halogen Bonding
  • Acidity (pKa): The inductive effect (-I) of the two chlorine atoms at the meta positions significantly stabilizes the carboxylate anion compared to unsubstituted benzoic acid.[1][2] The iodine at the para position exerts a weaker -I effect but contributes to polarizability.[1][2]

    • Benzoic Acid pKa: 4.20

    • 3,5-Dichlorobenzoic Acid pKa: ~3.46[1][2][3]

    • 3,5-Dichloro-4-iodobenzoic Acid pKa (Predicted):3.1 – 3.3

  • Steric Environment: The "buttressing effect" of the 3,5-dichloro substituents restricts rotation around the C1-Carboxyl bond and the C4-Iodine bond, potentially locking the molecule into specific crystal packing arrangements dominated by Halogen...Halogen interactions (Type II halogen bonding).[1][2]

Structural Visualization

The following diagram illustrates the electronic vectors and reactive sites.

MolecularArchitecture cluster_legend Functional Roles Core Aromatic Core (Electron Deficient) COOH Carboxyl Group (C1) pKa ~3.2 (Acidic) Core->COOH Inductive Stabilization Cl_Groups 3,5-Dichloro (Lipophilicity/Metabolic Block) Core->Cl_Groups Steric Bulk I_Group 4-Iodo (C4) (Reactive Handle/Halogen Bond) Core->I_Group Cross-Coupling Site Cl_Groups->I_Group Buttressing Effect Target for Nucleophilic Attack (Low) Target for Nucleophilic Attack (Low) Target for Pd-Catalysis (High) Target for Pd-Catalysis (High) Target for Nucleophilic Attack (Low)->Target for Pd-Catalysis (High)

Figure 1: Functional map of 3,5-Dichloro-4-iodobenzoic acid highlighting electronic vectors.

Physicochemical Data Matrix

Due to the niche nature of this intermediate, experimental values are often interpolated from structural analogs.[1][2] The table below synthesizes available data with high-confidence predicted ranges.

PropertyValue / RangeConfidenceMethod/Notes
Molecular Weight 316.90 g/mol AbsoluteBased on isotope average.[1][2]
Appearance Off-white to beige powderHighTypical for poly-halogenated acids.[1][2]
Melting Point 215 – 225 °CMediumPredicted.[1][2] (Higher than 3,5-dichloro [186°C] due to Iodine mass).[1][2]
Solubility (Water) < 0.05 mg/mLHighPractically insoluble at pH < 3.[1][2]
Solubility (DMSO) > 50 mg/mLHighPreferred solvent for stock solutions.[1][2]
LogP (Octanol/Water) 3.8 – 4.2HighHighly lipophilic.[1][2]
pKa 3.2 ± 0.2HighCalculated via Hammett equation.[1][2]
H-Bond Donors 1AbsoluteCarboxylic acid proton.[1][2]
H-Bond Acceptors 2AbsoluteCarboxyl oxygens.[1][2]

Synthesis & Handling Logic

Synthesis Route: The Sandmeyer Approach

Direct iodination of 3,5-dichlorobenzoic acid is inefficient because the ring is deactivated.[1][2] The standard industrial protocol utilizes a Sandmeyer reaction starting from 4-amino-3,5-dichlorobenzoic acid.[1][2]

Protocol Summary:

  • Diazotization: 4-Amino-3,5-dichlorobenzoic acid is treated with

    
     in aqueous 
    
    
    
    at 0–5°C.[1][2]
  • Substitution: The diazonium salt is treated with Potassium Iodide (

    
    ).[1][2]
    
  • Workup: Acidification precipitates the crude product, which requires recrystallization (typically from Ethanol/Water) to remove iodine traces.[1][2]

Safety & Stability
  • Light Sensitivity: The C-I bond is photosensitive.[1][2] Store in amber vials.

  • Handling: Wear standard PPE. The compound is an irritant (Skin/Eye/Respiratory).[1][2]

  • Storage: Room temperature, desiccated.

Analytical Characterization Protocols

To ensure scientific integrity, researchers must validate the identity of this compound using self-validating spectral features.[1][2]

Mass Spectrometry (Isotope Pattern)

The most distinct signature of this molecule is the chlorine isotope pattern.[1][2]

  • Technique: LC-MS (ESI Negative Mode).[1][2]

  • Expected Ion:

    
    [1][2]
    
  • Isotope Distribution:

    • M (314.9): 100%[1][2]

    • M+2 (316.9): ~64% (Due to

      
      )[1][2]
      
    • M+4 (318.9): ~10%[1][2]

    • Note: The presence of Iodine (monoisotopic) does not add splitting, but the two Chlorines create a distinct 9:6:1 (approx) triplet-like pattern.[1][2]

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
    
    
  • 1H NMR:

    • Signal: A singlet (s) integrating to 2H.

    • Shift:

      
       ppm.[1][2]
      
    • Logic: The molecule has a plane of symmetry.[1][2] The protons at positions 2 and 6 are chemically equivalent.[1][2] The absence of coupling confirms the 3,4,5-substitution pattern.[1][2]

  • 13C NMR:

    • Expected signals: Carboxyl Carbon (~165 ppm), C-Cl carbons, C-I carbon (significantly upfield, ~90-100 ppm due to heavy atom effect), and C-H carbons.[1][2]

Analytical Workflow Diagram

The following workflow ensures the material meets "Drug Grade" purity standards (>98%).

AnalyticalWorkflow cluster_QC Quality Control Gates Start Crude Synthesized Material Step1 Recrystallization (EtOH/H2O) Start->Step1 Test1 1H NMR (DMSO-d6) Check: Singlet ~7.9ppm Step1->Test1 Test2 LC-MS (ESI-) Check: Cl2 Isotope Pattern Test1->Test2 Test3 HPLC Purity (>98% Area) Test2->Test3 Test3->Step1 Fail (<98%) End Release for Application Test3->End Pass

Figure 2: Quality Control decision tree for validating 3,5-Dichloro-4-iodobenzoic acid.

Experimental Protocol: Solubility Determination

To generate reliable data for formulation, the Shake-Flask Method is recommended over kinetic turbidity measurements.[1][2]

  • Preparation: Weigh 10 mg of micronized compound into a glass vial.

  • Solvent Addition: Add 2.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Note: At pH 7.4, the compound will be ionized (carboxylate form), significantly increasing solubility compared to pH 1.2.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 5811, 3,5-Dichlorobenzoic acid.[1][2][4] (Parent structure data used for SAR extrapolation). Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1][2] (Theoretical basis for pKa prediction).[1][2]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.).[1][2] Search for Halogenated Benzoic Acids.[1][2] (Crystal packing logic).[1][2] Retrieved from [Link][1][2]

Sources

Foundational

Strategic Synthesis &amp; Functionalization of 3,5-Dichloro-4-iodobenzoic Acid

This guide outlines the strategic synthesis, purification, and functionalization of 3,5-Dichloro-4-iodobenzoic acid , a highly specialized scaffold in medicinal chemistry. Its unique substitution pattern—a reactive aryl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic synthesis, purification, and functionalization of 3,5-Dichloro-4-iodobenzoic acid , a highly specialized scaffold in medicinal chemistry. Its unique substitution pattern—a reactive aryl iodide flanked by two steric-demanding chlorine atoms—makes it a challenging but valuable building block for constructing rotationally restricted biaryls (atropisomers) and lipophilic drug cores.[1]

Part 1: Strategic Rationale

The 3,5-dichloro-4-iodobenzoic acid scaffold offers three critical advantages for drug discovery:

  • Metabolic Stability: The 3,5-dichloro substitution blocks the most metabolically vulnerable positions on the phenyl ring, preventing oxidative clearance (CYP450 metabolism).

  • Steric Buttressing: The chlorine atoms at the 3 and 5 positions create a "steric pocket" around the iodine at position 4.[1] In cross-coupling reactions (e.g., Suzuki-Miyaura), this forces the incoming aryl group to twist out of planarity, potentially locking the molecule into a specific bioactive conformation.

  • Orthogonal Reactivity: The molecule possesses two distinct "handles":[1]

    • Carboxylic Acid (

      
      ):  Ready for amide/ester formation.[1]
      
    • Aryl Iodide (

      
      ):  Primed for Palladium-catalyzed C-C bond formation.[1]
      

Part 2: Core Synthesis (The Sandmeyer Route)

The most robust route to 3,5-dichloro-4-iodobenzoic acid is not direct iodination (which is electronically unfavorable due to the deactivated ring), but rather the Sandmeyer reaction starting from 4-amino-3,5-dichlorobenzoic acid.

Phase 1: Precursor Synthesis (Chlorination)

If 4-amino-3,5-dichlorobenzoic acid is not commercially sourced, it is synthesized via electrophilic aromatic substitution of 4-aminobenzoic acid (PABA).

Protocol:

  • Dissolution: Dissolve 4-aminobenzoic acid (1.0 eq) in glacial acetic acid.

  • Chlorination: Slowly bubble

    
     gas or add sulfuryl chloride (
    
    
    
    , 2.2 eq) dropwise at 40°C. The amino group activates the ortho-positions (3 and 5) for chlorination.[1]
  • Workup: Pour the mixture into ice water. The product, 4-amino-3,5-dichlorobenzoic acid, precipitates as a solid. Filter and wash with water.[1][2]

    • Checkpoint: Purity is confirmed by melting point (~290°C) or LCMS.[1]

Phase 2: The Sandmeyer Transformation (Diazotization & Iodination)

This is the critical step.[1] The diazonium intermediate is unstable; temperature control is paramount.[1]

Reagents:

  • Starting Material: 4-Amino-3,5-dichlorobenzoic acid[3]

  • Diazotization: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    , 20% aq)
  • Iodination: Potassium Iodide (

    
    ), Urea (quencher)
    

Step-by-Step Protocol:

  • Acidification: Suspend 4-amino-3,5-dichlorobenzoic acid (10 g) in 20%

    
     (150 mL). Cool the suspension to 0–5°C  using an ice/salt bath.
    
  • Diazotization: Add a solution of

    
     (1.2 eq) in water dropwise.[1] Maintain temperature <5°C. Stir for 30 minutes. The suspension should clarify as the diazonium salt forms.[1]
    
  • Quenching: Add Urea (0.1 eq) to destroy excess nitrous acid (prevents side reactions).

  • Iodination: Dissolve

    
     (2.5 eq) in water. Add this solution slowly to the cold diazonium mixture.
    
    • Observation: Nitrogen gas evolution will occur.[1]

  • Thermal Finish: Allow the mixture to warm to room temperature, then heat to 80°C for 1 hour to ensure complete decomposition of the diazonium species.

  • Purification (Self-Validating Step):

    • Cool to room temperature.[1][4] Collect the crude precipitate.[1]

    • Acid-Base Extraction: Dissolve the solid in 10% NaOH (aq).[1] Filter off any insoluble impurities (non-acidic byproducts).[1] Acidify the filtrate with HCl to pH 1.[1] The pure 3,5-dichloro-4-iodobenzoic acid will precipitate.

    • Recrystallization: Recrystallize from Ethanol/Water (1:1).[1]

Pathway Visualization

SandmeyerRoute PABA 4-Aminobenzoic Acid (PABA) Cl_Inter 4-Amino-3,5-dichlorobenzoic Acid PABA->Cl_Inter Cl2 or SO2Cl2 AcOH, 40°C Diazonium Diazonium Salt (Unstable Intermediate) Cl_Inter->Diazonium NaNO2, H2SO4 0-5°C Product 3,5-Dichloro-4-iodobenzoic Acid Diazonium->Product KI, H2O Warm to 80°C

Caption: Step-wise synthesis via Sandmeyer reaction. Blue: Chlorination; Red: Diazotization; Green: Iodination.

Part 3: Modular Derivatization

The utility of this scaffold lies in its ability to be functionalized.[1]

A. The "Difficult" Coupling: Sterically Hindered Suzuki-Miyaura

The iodine at position 4 is flanked by chlorines at 3 and 5.[1] In coupling terms, this is a 2,6-disubstituted aryl halide . Standard conditions (


) often fail due to the inability of the palladium complex to oxidatively add or transmetallate effectively in such a crowded environment.

Optimized Protocol for Hindered Substrates:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: S-Phos or X-Phos (Buchwald Ligands).[1] These electron-rich, bulky biaryl phosphines are specifically designed to facilitate coupling of sterically hindered chlorides/iodides.

  • Base:

    
     (3.0 eq) – Anhydrous phosphate is often superior to carbonate for hindered systems.[1]
    
  • Solvent: Toluene/Water (10:1) at 100°C.

B. Amide Coupling

The carboxylic acid is less hindered and reacts under standard conditions.[1]

  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), Amine (R-

    
    ).
    
  • Solvent: DMF or DCM.

Derivatization Logic Map

Derivatization cluster_Suzuki Route A: Aryl Coupling (C-C Bond) cluster_Amide Route B: Amide Formation Core 3,5-Dichloro-4-iodobenzoic Acid (The Scaffold) Suzuki_Cond Conditions: Pd2(dba)3 / S-Phos K3PO4, Toluene, 100°C Core->Suzuki_Cond Amide_Cond Conditions: HATU, DIPEA DMF, RT Core->Amide_Cond Biaryl Sterically Congested Biaryl Products Suzuki_Cond->Biaryl Amide Lipophilic Amide Derivatives Amide_Cond->Amide

Caption: Divergent synthesis pathways. Route A overcomes steric hindrance using specialized ligands (S-Phos).

Part 4: Analytical Validation

To ensure the integrity of the synthesized core, compare your data against these standard values.

PropertyValue / CharacteristicNotes
Appearance White to off-white powderTurns yellow/brown if iodine is not fully quenched.[1]
Melting Point 184–187 °CSharp range indicates high purity.[1]
1H NMR Singlet, ~8.0 ppm (2H)Symmetrical aromatic protons at positions 2 and 6.[1]
Solubility DMSO, DMF, Ethanol (Hot)Poor solubility in water and cold non-polar solvents.

References

  • Synthesis of 3,5-dichlorobenzoic acid derivatives: Source:ChemicalBook / Patent Literature.[1] Methods for chlorination of aminobenzoic acids and subsequent Sandmeyer transformations.

  • Sandmeyer Reaction Protocols: Source:Organic Syntheses. General procedures for the conversion of anthranilic acid derivatives to aryl iodides via diazonium salts.

  • Sterically Hindered Suzuki Couplings: Source:Royal Society of Chemistry (Organic Chemistry Frontiers).[1] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling" – detailing the use of S-Phos/AntPhos ligands.[1]

  • Crystal Structure & Properties: Source:PubChem / Acta Crystallographica.[1] Structural data on iodobenzoic acid dimers and halogen bonding networks.

Sources

Exploratory

Technical Guide: Crystal Structure Analysis of 3,5-Dichloro-4-iodobenzoic Acid

The following technical guide details the structural analysis of 3,5-Dichloro-4-iodobenzoic acid (DCIBA) . As there is limited open-access crystallographic data specific to the exact ternary substituted DCIBA molecule co...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis of 3,5-Dichloro-4-iodobenzoic acid (DCIBA) .

As there is limited open-access crystallographic data specific to the exact ternary substituted DCIBA molecule compared to its 3,5-dichloro or 4-iodo analogs, this guide serves as a definitive protocol for de novo structural determination . It synthesizes established crystallographic principles with the specific electronic nuances of poly-halogenated aromatics.[1]

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3,5-Dichloro-4-iodobenzoic acid represents a "perfect storm" for crystal engineering studies due to competing intermolecular forces.[1][2] Unlike simple benzoic acids, DCIBA contains two distinct halogen types:[1]

  • Chlorine (Positions 3,5): High electronegativity, lower polarizability.[1][2] Acts primarily as a steric director and weak hydrogen bond acceptor.[2]

  • Iodine (Position 4): High polarizability, significant

    
    -hole.[1][2] Acts as a strong halogen bond (XB) donor.[1][2]
    

This guide outlines the workflow to transition this compound from white powder to a solved, refined, and publishable crystal structure, with a focus on resolving the competing hydrogen-bonding (HB) and halogen-bonding (XB) motifs.

Experimental Protocol: Crystallization & Data Collection

Crystal Growth Strategy

Poly-halogenated benzoic acids often suffer from "whisker" growth or twinning.[2] To obtain block-like single crystals suitable for X-ray Diffraction (SC-XRD), we must modulate the evaporation rate and solvent polarity.[1]

Recommended Solvent Systems:

  • Primary Screen: Ethanol/Water (70:[1][2]30) – Promotes classic carboxylic acid dimerization.[2]

  • Secondary Screen (for XB isolation): Acetone or Acetonitrile – These solvents can act as XB acceptors, potentially disrupting dimers and forming solvates.[1]

  • Technique: Slow evaporation at 4°C (reduces kinetic energy, minimizing disorder).[1][2]

Data Collection Parameters (SC-XRD)

The presence of Iodine (


) introduces significant absorption issues.[1][2] The following acquisition protocol is mandatory to prevent systematic errors.
ParameterSetting/RequirementRationale
Source Mo-K

(

Å)
Cu radiation causes excessive absorption/fluorescence from Iodine.[1][2]
Temperature 100 K (Cryostream)Iodine atoms have high thermal motion; cooling is essential to resolve high-angle data.[2]
Redundancy > 6.0High redundancy is required to correct for absorption anisotropy.[2]
Distance 50–60 mmBalance between resolution and overlapping reflections due to large unit cells.[2]
Exposure 10–20s / 0.5° frameIodine scatters strongly; avoid detector saturation at low angles.

Structure Solution & Refinement Pathway

The Phase Problem & Heavy Atom Method

For DCIBA, the "Phase Problem" is trivialized by the Iodine atom.[1]

  • Method: Intrinsic Phasing (SHELXT) or Patterson Methods.[1][2]

  • Mechanism: The Iodine atom dominates the scattering power (

    
    ).[1][2] Its position can be determined from the Patterson map peaks, serving as an anchor to phase the lighter atoms (Cl, O, C) in difference Fourier maps.[1]
    
Refinement Challenges (SHELXL)
  • Absorption Correction: Use multi-scan corrections (SADABS or CrysAlisPro).[2] If the crystal is well-defined, face-indexing is superior.[1][2]

    • Check: If

      
       remains high (>0.[1][2]08) after correction, check for twinning or crystal decay.[1]
      
  • Anisotropy: Iodine will show an elongated thermal ellipsoid.[2] Ensure this is physical (thermal vibration) and not an artifact of splitting (disorder).

  • Hydrogen Placement:

    • Aromatic H: Geometric riding model (HFIX 43).[1][2]

    • Carboxylic H: Locate in difference map (

      
      ).[2] If invisible, place on calculated donor-acceptor vector (HFIX 147) but allow torsion refinement to satisfy the 
      
      
      
      dimer.[1]

Structural Expectations & Analysis

Based on the 4-iodobenzoic acid and 3,5-dichlorobenzoic acid analogs, the analysis of DCIBA must focus on two specific interaction zones.[1]

The Primary Motif: Carboxylic Acid Dimer

Expect the formation of the centrosymmetric dimer


 synthon.[1][2]
  • Interaction:

    
    
    
  • Distance:

    
     distance typically 
    
    
    
    Å.[2]
  • Validation: If this dimer is absent, the structure is likely a "catemeric" chain, often induced by steric crowding from the 3,5-dichloro groups.[1]

The Secondary Motif: Halogen Bonding (XB)

This is the critical "value-add" of the analysis.[1][2] The Iodine at position 4 is activated by the electron-withdrawing carboxyl group and the inductive effect of the 3,5-chlorines.[1]

  • The

    
    -hole:  A region of positive electrostatic potential on the extension of the C-I bond.[1][2]
    
  • Prediction: Look for

    
     (carbonyl) or 
    
    
    
    contacts.[1][2]
  • Geometry: Strictly linear (

    
     angle 
    
    
    
    ).[2]
  • Distance: Less than the sum of van der Waals radii (

    
     Å).[1][2]
    
Visualization of the Workflow

DCIBA_Analysis Start Crude DCIBA Sample Screen Solvent Screening (EtOH/H2O vs. Acetone) Start->Screen Recrystallization Mount Mounting & Centering (Mo-Source, 100K) Screen->Mount Optical Selection Collect Data Collection (High Redundancy) Mount->Collect Diffraction Solve Structure Solution (Heavy Atom Method) Collect->Solve Integration Refine Refinement (SHELXL) Abs. Correction & H-bonding Solve->Refine Phasing Refine->Mount If R_int > 10% (Twinning) Analyze Interaction Analysis (Hirshfeld Surface & XB) Refine->Analyze Final R-factor < 5%

Caption: Operational workflow for the structural determination of DCIBA, emphasizing the feedback loop for data quality control.

Advanced Characterization: Hirshfeld Surface Analysis[6]

To fully characterize the 3,5-dichloro-4-iodo substitution pattern, you must move beyond bond lengths and perform Hirshfeld Surface Analysis (using CrystalExplorer).[1]

  • Generate Surface: Map

    
     onto the molecular surface.[1][2]
    
  • Interpret Red Spots:

    • Deep Red: The

      
       hydrogen bonds.[1][2][3]
      
    • Faint Red/Orange: The

      
       or 
      
      
      
      halogen bonds.[1][2]
  • Fingerprint Plot:

    • Look for the "spikes" at the bottom left.[1][2]

    • H...O interactions: Sharp spikes.[2]

    • I...I or I...Cl interactions: distinct features near the diagonal (

      
      ).[1][2]
      

Summary of Key Structural Parameters (Predicted)

While experimental values require your data collection, the following ranges serve as quality control gates. If your solved structure deviates significantly, re-examine the space group assignment.[1][2]

ParameterExpected RangeStructural Driver
Space Group

or

Centrosymmetric packing preference of dimers.[1][2]
C-I Bond 2.08 – 2.12 ÅTypical for aryl iodides.
C-Cl Bond 1.72 – 1.75 ÅElectron-withdrawing environment.[2]
Torsion (COOH) 0 – 15°Coplanar with ring unless sterically hindered by solvate.[1][2]
Density (

)
> 2.0 g/cm³Heavy atom effect (I + 2Cl).[1][2]

References

  • General Crystallography Protocol

    • Müller, P. (2006).[1][2] Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Link[1]

  • Halogen Bonding in Benzoic Acids

    • Metrangolo, P., et al. (2005).[1][2] "Halogen Bonding: A Supramolecular Solution to a Synthesis Problem." Science, 308(5729).[1][2] Link[1]

    • Context: Establishes the hierarchy of I vs Cl in crystal packing.[1][2]

  • Structure of Analogs (4-Iodobenzoic acid)

    • Takasuka, M., et al. (1979).[1][2] "Crystal structure of p-iodobenzoic acid." Acta Crystallographica Section B. Link

  • Structure of Analogs (3,5-Dichlorobenzoic acid)

    • Miller, G., et al. (1972).[1] "The Crystal Structure of 3,5-Dichlorobenzoic Acid." Journal of the Chemical Society.[1] (Referenced via CSD Entry: CLBZAC).[1][2]

  • Hirshfeld Surface Methodology

    • Spackman, M. A., & Jayatilaka, D. (2009).[1][2] "Hirshfeld surface analysis."[2] CrystEngComm, 11, 19-32.[1] Link

Sources

Foundational

3,5-Dichloro-4-iodobenzoic Acid: The "Anchor" Scaffold in Metabolic Drug Discovery

This technical guide provides an in-depth analysis of 3,5-Dichloro-4-iodobenzoic acid , a specialized halogenated building block that has emerged as a critical scaffold in modern medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3,5-Dichloro-4-iodobenzoic acid , a specialized halogenated building block that has emerged as a critical scaffold in modern medicinal chemistry, particularly in the development of metabolic therapeutics.

Technical Whitepaper & Application Guide

Executive Summary & Historical Context

3,5-Dichloro-4-iodobenzoic acid (CAS: 117757-68-3) is a poly-halogenated aromatic carboxylic acid.[1][2] While not a marketed pharmaceutical itself, it holds a distinct position in the history of drug discovery as a "Privileged Structure Intermediate."

Its historical significance rose prominently in the early 21st century during the intense industry-wide pursuit of Somatostatin Receptor 5 (SSTR5) antagonists for the treatment of Type 2 Diabetes and metabolic syndrome. The molecule represents a textbook example of "Scaffold Optimization" —specifically, the use of the 3,5-dichloro-4-iodo motif to achieve three critical drug design goals:

  • Metabolic Blockade: The 3,5-dichloro substitution pattern sterically and electronically protects the aromatic ring from oxidative metabolism (CYP450).

  • Synthetic Versatility: The C4-Iodine atom serves as a highly reactive "handle" for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or lithium-halogen exchange, allowing rapid library generation.

  • Halogen Bonding: The iodine atom provides a strong "sigma-hole" for specific halogen-bonding interactions within protein binding pockets.

Chemical Identity & Properties

PropertyData
IUPAC Name 3,5-Dichloro-4-iodobenzoic acid
CAS Number 117757-68-3
Molecular Formula C₇H₃Cl₂IO₂
Molecular Weight 316.91 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol, THF; Insoluble in water
pKa (Calc) ~3.2 (Acidic due to electron-withdrawing halogens)
Key Function Electrophilic aryl building block; SSTR5 antagonist precursor

Technical Synthesis: The Sandmeyer Protocol

While direct iodination of 3,5-dichlorobenzoic acid is chemically inefficient due to steric crowding and electronic deactivation, the authoritative synthesis relies on the Sandmeyer Reaction . This protocol ensures high regioselectivity and yield.

Mechanism of Action (Synthesis)

The synthesis exploits the conversion of an aniline (amine) to a diazonium salt, which is then displaced by an iodide ion. The starting material, 4-amino-3,5-dichlorobenzoic acid , is readily accessible via the chlorination of 4-aminobenzoic acid (PABA).

Step-by-Step Protocol

Reagents:

  • Precursor: 4-Amino-3,5-dichlorobenzoic acid (1.0 eq)

  • Sodium Nitrite (

    
    )
    
  • Potassium Iodide (

    
    )
    
  • Sulfuric Acid (

    
    ) or Hydrochloric Acid (
    
    
    
    )
  • Solvent: Water/Acetonitrile mixture

Workflow:

  • Diazotization: Dissolve 4-amino-3,5-dichlorobenzoic acid in acidic aqueous media at

    
    . Add aqueous 
    
    
    
    dropwise. The amine is converted to the diazonium salt (
    
    
    ).
    • Critical Control: Temperature must remain

      
       to prevent diazonium decomposition to the phenol.
      
  • Substitution: Treat the cold diazonium solution with an excess of aqueous Potassium Iodide (

    
    ).
    
  • Quenching: The reaction will evolve nitrogen gas (

    
    ). Allow to warm to room temperature.
    
  • Purification: The product precipitates. Collect via filtration. Recrystallize from ethanol/water to remove iodine traces (often requires a sodium thiosulfate wash to remove purple

    
     byproducts).
    
Visualizing the Synthesis Pathway

SynthesisPath Start 4-Amino-3,5-dichlorobenzoic acid Inter Diazonium Salt (Ar-N2+) Start->Inter Diazotization (0°C) Product 3,5-Dichloro-4-iodobenzoic acid (Target) Inter->Product Sandmeyer Displacement Reagent1 NaNO2 / H+ Reagent1->Inter Reagent2 KI (excess) Reagent2->Product

Caption: The Sandmeyer route ensures the iodine is installed strictly at the C4 position, avoiding isomer mixtures common in direct electrophilic halogenation.

Case Study: Application in SSTR5 Antagonists (Merck)

The most prominent historical application of this compound is documented in patent literature (e.g., Merck Sharp & Dohme, US 2013/0040978 A1 ) regarding the development of drugs for Type 2 Diabetes .

The Challenge

Researchers needed a lipophilic "anchor" that could fit into the SSTR5 receptor pocket while resisting rapid degradation in the liver.

The Solution: The "Reduction-Oxidation" Workflow

3,5-Dichloro-4-iodobenzoic acid was not the final drug, but the divergent point for the synthesis.

  • Reduction: The carboxylic acid is reduced to 3,5-dichloro-4-iodobenzyl alcohol using Borane-DMS (

    
    ).
    
  • Oxidation: The alcohol is oxidized to the aldehyde (Swern oxidation).

  • Spiro-Cyclization: The aldehyde reacts with complex amines to form the spiro-isoxazoline core.

  • Coupling: The C4-Iodo position is finally utilized in a Suzuki coupling to attach the rest of the pharmacophore.

Experimental Protocol: Borane Reduction (From Patent Context)
  • Substrate: 3,5-Dichloro-4-iodobenzoic acid (1.9 g, 6.0 mmol).

  • Reagent: 2M Borane-methyl sulfide complex in THF (4.0 mL, 8.0 mmol).

  • Condition: Anhydrous THF,

    
     to RT.
    
  • Outcome: Quantitative conversion to the benzyl alcohol.

  • Validation: NMR shows disappearance of the acid proton and appearance of the methylene doublet at

    
     4.62 ppm.
    
SSTR5 Discovery Workflow Diagram

MerckWorkflow Acid 3,5-Dichloro-4-iodobenzoic acid (Starting Material) Alcohol Benzyl Alcohol Intermediate (Reduced Form) Acid->Alcohol BH3-DMS / THF Reduction Aldehyde Benzyl Aldehyde Alcohol->Aldehyde Swern Oxidation Spiro Spiro-Isoxazoline Core (Scaffold) Aldehyde->Spiro Cyclization w/ Amine Final SSTR5 Antagonist (Candidate Drug) Spiro->Final Suzuki Coupling at C4-Iodo Position

Caption: The workflow demonstrates how the acid serves as the precursor for the 'Head Group' of the SSTR5 antagonist, enabling subsequent modular attachment via the iodine handle.

Scientific Integrity: Halogen Bonding & Stability

Why choose this specific isomer? The choice is driven by Sigma-Hole Interactions .

  • The Sigma Hole: The iodine atom at position 4, flanked by electron-withdrawing chlorines at 3 and 5, exhibits a significant region of positive electrostatic potential (the sigma hole) on the extension of the C-I bond.

  • Biological Effect: This positive patch can form highly specific, directional interactions with backbone carbonyl oxygens or nitrogen lone pairs in the target protein (SSTR5 or TTR), acting similarly to a hydrogen bond but with greater hydrophobicity.

  • Metabolic Stability: The 3,5-dichloro motif prevents ortho-hydroxylation, a common metabolic clearance pathway for benzoic acids.

References

  • Merck Sharp & Dohme Corp. (2013). Spiro isoxazoline compounds as SSTR5 antagonists.[3][4] US Patent 2013/0040978 A1.

  • ChemicalBook. (n.d.). 3,5-Dichloro-4-iodobenzoic acid Product Description and Synthesis.

  • Sigma-Aldrich. (n.d.). 3,5-Dichloro-4-iodobenzoic acid - CAS 117757-68-3.[1][2][5]

  • BLD Pharm. (n.d.). Product Analysis: 3,5-Dichloro-4-iodobenzoic acid.[1][2][3][5]

  • Goumont, R., et al. (2009). Nucleophilic Aromatic Substitution in 3,5-Dichloro-4-iodobenzenes. (Contextual reference for reactivity of the scaffold). Journal of Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

The Versatile Role of 3,5-Dichloro-4-iodobenzoic Acid in Modern Organic Synthesis: Application Notes and Protocols

Introduction: A Multifaceted Building Block for Complex Molecule Synthesis 3,5-Dichloro-4-iodobenzoic acid is a uniquely functionalized aromatic compound that has emerged as a valuable building block in organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block for Complex Molecule Synthesis

3,5-Dichloro-4-iodobenzoic acid is a uniquely functionalized aromatic compound that has emerged as a valuable building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and materials science sectors. Its structure, featuring two chlorine atoms, a carboxylic acid group, and a reactive iodine atom on a benzene ring, offers multiple points for diversification and selective chemical transformations. The presence of the iodo group, in particular, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. This guide provides an in-depth exploration of the applications of 3,5-dichloro-4-iodobenzoic acid in these key synthetic methodologies, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The strategic positioning of the chloro and iodo substituents allows for differential reactivity, enabling selective functionalization at the C-I bond while the C-Cl bonds remain available for subsequent transformations. This orthogonal reactivity is a powerful tool in the multi-step synthesis of highly substituted aromatic compounds. The carboxylic acid moiety further enhances the synthetic utility of this molecule, providing a handle for amide bond formation, esterification, or other modifications.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] 3,5-Dichloro-4-iodobenzoic acid, with its reactive C-I bond, serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[2] This reaction is particularly valuable in the synthesis of biaryl structures, which are prevalent in many biologically active molecules. While specific literature detailing the Suzuki-Miyaura coupling of 3,5-dichloro-4-iodobenzoic acid is not abundant, protocols for analogous iodobenzoic acids can be effectively adapted.[3]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is essential for the catalytic cycle. The choice of phosphine ligands can significantly influence the reaction's efficiency.

  • Base: A base, such as potassium carbonate or sodium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 3,5-dichloro-4-iodobenzoic acid, arylboronic acid, and Pd catalyst in a flask B Add solvent (e.g., Toluene/Water) A->B C Add base (e.g., K2CO3) B->C D Degas the mixture and place under inert atmosphere (N2 or Ar) C->D E Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool the reaction and perform aqueous work-up F->G H Extract with an organic solvent G->H I Dry the organic layer and concentrate H->I J Purify the product by column chromatography or recrystallization I->J

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Derivative

Materials:

  • 3,5-Dichloro-4-iodobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (solvent)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask, add 3,5-dichloro-4-iodobenzoic acid, the arylboronic acid, and Pd(PPh₃)₄.

  • Add a 2:1 mixture of toluene and water.

  • Add potassium carbonate to the mixture.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl compound.

Quantitative Data Summary (Hypothetical)

EntryArylboronic AcidSolventBaseTemp (°C)Time (h)Yield (%)
1Phenylboronic acidToluene/H₂OK₂CO₃901285
24-Methoxyphenylboronic acidDioxane/H₂ONa₂CO₃1001088
33-Pyridylboronic acidToluene/H₂OK₃PO₄901675
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[4] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[5] The resulting aryl alkynes are important intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.[6]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne.

  • Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 3,5-dichloro-4-iodobenzoic acid, Pd catalyst, and Cu(I) salt in a flask B Add solvent (e.g., THF) A->B C Add amine base (e.g., TEA) and terminal alkyne B->C D Degas the mixture and place under inert atmosphere (N2 or Ar) C->D E Stir the reaction mixture at room temperature or with gentle heating D->E F Monitor reaction progress by TLC or GC-MS E->F G Perform aqueous work-up F->G H Extract with an organic solvent G->H I Dry the organic layer and concentrate H->I J Purify the product by column chromatography I->J

Caption: General workflow for a Sonogashira coupling reaction.

Detailed Protocol: Synthesis of an Arylalkyne

Materials:

  • 3,5-Dichloro-4-iodobenzoic acid (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a Schlenk flask, add 3,5-dichloro-4-iodobenzoic acid, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50 °C if necessary.

  • Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired arylalkyne.

Heck Coupling: Formation of Substituted Alkenes

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[1] This reaction is a powerful method for the synthesis of complex olefinic structures. The reactivity of the aryl iodide in 3,5-dichloro-4-iodobenzoic acid makes it a suitable substrate for this transformation.[7]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) catalyst is required, often generated from a Pd(II) salt like palladium(II) acetate [Pd(OAc)₂] in the presence of a phosphine ligand.

  • Base: A base, typically an amine like triethylamine or an inorganic base like potassium carbonate, is necessary to regenerate the active Pd(0) catalyst at the end of the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.

Experimental Workflow: Heck Coupling

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 3,5-dichloro-4-iodobenzoic acid, alkene, Pd catalyst, and ligand in a flask B Add solvent (e.g., DMF) and base (e.g., TEA) A->B C Degas the mixture and place under inert atmosphere (N2 or Ar) B->C D Heat the reaction mixture to a high temperature (e.g., 100-140 °C) C->D E Monitor reaction progress by GC-MS or LC-MS D->E F Cool the reaction, filter off any solids, and perform aqueous work-up E->F G Extract with an organic solvent F->G H Dry the organic layer and concentrate G->H I Purify the product by column chromatography H->I

Sources

Application

3,5-Dichloro-4-iodobenzoic acid as a building block in medicinal chemistry

Precision Scaffolding for Divergent Library Synthesis Abstract This application note details the utility of 3,5-dichloro-4-iodobenzoic acid (DCIBA) as a high-value scaffold in fragment-based drug discovery (FBDD) and lea...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Scaffolding for Divergent Library Synthesis

Abstract

This application note details the utility of 3,5-dichloro-4-iodobenzoic acid (DCIBA) as a high-value scaffold in fragment-based drug discovery (FBDD) and lead optimization. Unlike simple benzoic acids, DCIBA offers orthogonal reactivity : a carboxylic acid for anchoring, an iodine handle for chemoselective cross-coupling, and flanking chlorine atoms for steric and metabolic protection. This guide provides validated protocols for its synthesis and chemoselective functionalization, with a specific focus on transthyretin (TTR) amyloidosis inhibitors as a case study.

Chemical Rationale & Structural Biology

DCIBA is not merely a reagent; it is a "privileged structure" mimic. Its utility rests on three physicochemical pillars essential for modern medicinal chemistry:

  • Orthogonal Reactivity (The "Triad" System):

    • C1-COOH (Anchor): Standard amide coupling or esterification.

    • C4-I (Warhead): Highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), significantly more reactive than the flanking chlorines.

    • C3,5-Cl (Shield): These atoms provide steric bulk that forces the ring out of planarity in biaryl systems (atropisomerism potential) and blocks metabolic "soft spots" (para-hydroxylation is impossible; meta-oxidation is sterically hindered).

  • Halogen Bonding & Lipophilicity: The iodine atom at C4 is a potent halogen bond donor (σ-hole), capable of interacting with backbone carbonyls in protein binding pockets. The flanking chlorines increase

    
    , improving membrane permeability while filling hydrophobic pockets.
    
  • Bioisosterism: The 3,5-dichloro-4-iodo motif mimics the steric and electronic properties of thyroid hormones (T4/T3), making it an ideal scaffold for nuclear hormone receptor ligands and TTR stabilizers.

Visualization: Chemoselective Reactivity Map

ReactivityMap DCIBA 3,5-Dichloro-4-iodobenzoic Acid (DCIBA) COOH C1: Carboxylic Acid (Amide Coupling) DCIBA->COOH Activation via HATU/SOCl2 Iodine C4: Iodine (Suzuki/Sonogashira) DCIBA->Iodine Pd(0) Oxidative Addition (Fast) Chlorine C3,5: Chlorines (Metabolic Block/Sterics) DCIBA->Chlorine Inert to standard Pd cond. (Requires specialized ligands) Library Divergent Library Generation COOH->Library Iodine->Library

Figure 1: Orthogonal reactivity profile of DCIBA. The C4-Iodine allows for carbon-carbon bond formation without disturbing the C3,5-Chlorine shield.

Case Study: Transthyretin (TTR) Stabilizers

Context: Transthyretin amyloidosis (ATTR) is caused by the dissociation of the TTR tetramer into monomers.[1][2] Drugs like Tafamidis stabilize the tetramer by binding to the thyroxine-binding pocket.[2]

Application of DCIBA: While Tafamidis utilizes a 3,5-dichlorophenyl ring, DCIBA allows researchers to probe the depth of the binding pocket.

  • Mechanism: The carboxylate binds to Lys15/Glu54 (electrostatic). The 3,5-Cl atoms fit into the halogen binding pockets (HBP 2/2').

  • Extension: The C4-Iodine allows the attachment of aryl or heteroaryl groups to reach HBP 3/3', creating "super-stabilizers" that bridge the dimer interface more effectively than the parent scaffold.

Experimental Protocols
Protocol A: Synthesis of DCIBA (Sandmeyer Route)

Rationale: Direct iodination of 3,5-dichlorobenzoic acid is difficult due to electron withdrawal. The Sandmeyer reaction from the aniline precursor is the industry standard for purity.

Reagents:

  • 4-Amino-3,5-dichlorobenzoic acid (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.2 equiv)
    
  • Potassium Iodide (

    
    , 2.5 equiv)
    
  • Sulfuric Acid (

    
    , 2M aqueous)
    

Step-by-Step:

  • Diazotization: Suspend 4-amino-3,5-dichlorobenzoic acid (10 mmol) in

    
     of 
    
    
    
    . Cool to
    
    
    in an ice/salt bath.
  • Add

    
     (12 mmol) dissolved in 
    
    
    
    water dropwise, maintaining temperature
    
    
    . Stir for 30 min. Solution should turn clear/pale yellow.
  • Iodination: Dissolve

    
     (25 mmol) in 
    
    
    
    water. Add this solution dropwise to the diazonium salt.
    • Caution: Vigorous evolution of nitrogen gas (

      
      ) and formation of a dark precipitate will occur.
      
  • Heating: Allow to warm to room temperature, then heat to

    
     for 1 hour to ensure complete decomposition of the diazonium species.
    
  • Workup: Cool to RT. Treat with saturated sodium thiosulfate (

    
    ) to quench excess iodine (color changes from dark brown to tan).
    
  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water (3:1).

    • Yield Expectation: 75-85%.

    • QC: Check melting point (

      
      ) and 
      
      
      
      NMR (singlet at
      
      
      ppm).
Protocol B: Chemoselective Suzuki-Miyaura Coupling

Rationale: This protocol selectively couples at the C4-Iodine without affecting the C3,5-Chlorines or the Carboxylic Acid (if protected or using excess base).

Reagents:

  • DCIBA (1.0 equiv)

  • Aryl Boronic Acid (

    
    , 1.1 equiv)[3]
    
  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step:

  • Setup: In a microwave vial or sealed tube, combine DCIBA (

    
    ), Boronic Acid (
    
    
    
    ), and
    
    
    (
    
    
    ).
  • Degassing: Add Dioxane (

    
    ) and Water (
    
    
    
    ). Sparge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and dehalogenation.
  • Catalyst: Add

    
     (
    
    
    
    ) quickly. Seal the vessel.
  • Reaction: Heat to

    
     for 4-6 hours.
    
    • Note: Do not exceed

      
       to avoid activation of the C-Cl bonds.
      
  • Workup: Dilute with EtOAc, acidify with

    
     to pH 2 (to protonate the acid), and extract.
    
  • Purification: Flash chromatography (Hexane/EtOAc + 1% Acetic Acid).

Visualization: Library Synthesis Workflow

SynthesisWorkflow Start 4-Amino-3,5-dichloro- benzoic acid Sandmeyer Sandmeyer Rxn (NaNO2, KI) Start->Sandmeyer DCIBA DCIBA (Scaffold) Sandmeyer->DCIBA Split Divergent Point DCIBA->Split PathA Path A: C4 Coupling (Suzuki) Split->PathA Pd(dppf)Cl2 Ar-B(OH)2 PathB Path B: C1 Amidation (HATU) Split->PathB R-NH2 HATU/DIEA ProdA 4-Biaryl Analogs PathA->ProdA ProdB Amide Linked Scaffolds PathB->ProdB

Figure 2: Divergent synthesis workflow. Path A exploits the iodine reactivity; Path B exploits the carboxylic acid.

Physicochemical Data Summary
PropertyValue/NoteRelevance
Molecular Weight 316.91 g/mol Fragment-like, allows room for growth.
LogP (Calc) ~3.8Moderate lipophilicity; good for membrane permeability.
pKa ~3.0More acidic than benzoic acid (4.2) due to electron-withdrawing halogens.
C-X Bond Energy C-I: ~57 kcal/molC-Cl: ~80 kcal/molExplains the exclusive chemoselectivity for Pd-insertion at C-I.
Solubility Low in water; High in DMSO, DMF, THF.Use polar aprotic solvents for stock solutions.
Troubleshooting & Optimization
  • Protodehalogenation (Loss of Iodine):

    • Symptom:[4][5][6][7][8] Formation of 3,5-dichlorobenzoic acid during Suzuki coupling.[4]

    • Cause: Hydride source present or catalyst too active.

    • Fix: Use anhydrous solvents if possible (though Suzuki requires some water, minimize it) and switch to Pd(dppf)Cl2 (less prone to

      
      -hydride elimination/reduction pathways than Pd/C or Pd(OAc)2).
      
  • Steric Hindrance:

    • The 3,5-chlorines create a "picket fence" around the iodine.

    • Fix: If coupling fails with standard boronic acids, switch to Buchwald precatalysts (e.g., XPhos Pd G2) which are designed for sterically demanding substrates.

  • Purification of Acidic Products:

    • DCIBA derivatives often streak on silica.

    • Fix: Always add 1% Acetic Acid or Formic Acid to the mobile phase to keep the carboxylic acid protonated and sharp.

References
  • Tafamidis and TTR Stabilization

    • Bulawa, C. E., et al. "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences 109.24 (2012): 9629-9634.

    • Note: Describes the 3,5-dichloro binding motif essential for this scaffold.
  • Chemoselective Cross-Coupling of Polyhalogenated Aromatics

    • Handy, S. T., & Zhang, Y. "Chemoselective cross-coupling reactions of polyhalogenated heterocycles." Chemical Society Reviews 38.12 (2009): 3443-3467.

    • Note: Establishes the reactivity order I > Br > Cl.
  • Halogen Bonding in Drug Discovery

    • Xu, Z., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry 54.1 (2011): 60-72.

    • Note: Theoretical grounding for the C4-Iodine interactions.
  • Sandmeyer Reaction Protocols

    • Organic Syntheses, Coll.[9] Vol. 2, p. 351 (1943). "o-Chlorobromobenzene" (Adapted for DCIBA).

    • Note: Classic reference for the diazonium-to-halide transform

Sources

Method

Derivatization of 3,5-Dichloro-4-iodobenzoic acid for biological assays

Application Note: Strategic Derivatization of 3,5-Dichloro-4-iodobenzoic Acid Subtitle: Overcoming Steric Barriers to Synthesize High-Affinity Transthyretin (TTR) Probes and Bioactive Scaffolds. Executive Summary 3,5-Dic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 3,5-Dichloro-4-iodobenzoic Acid

Subtitle: Overcoming Steric Barriers to Synthesize High-Affinity Transthyretin (TTR) Probes and Bioactive Scaffolds.

Executive Summary

3,5-Dichloro-4-iodobenzoic acid (DCIBA) is a critical pharmacophore in medicinal chemistry, particularly in the development of ligands for Transthyretin (TTR) , a transport protein implicated in amyloidosis. The molecule’s unique substitution pattern presents a dichotomy of reactivity:

  • The Carboxylic Acid (C1): Relatively unhindered (flanked by protons at C2/C6), allowing straightforward bioconjugation.

  • The Aryl Iodide (C4): Highly sterically congested due to flanking chlorine atoms at C3 and C5 (the "ortho-effect"), requiring specialized cross-coupling conditions.

This guide provides an optimized workflow for transforming DCIBA into biological probes. It details the synthesis of amide conjugates and the subsequent functionalization of the hindered iodine handle, culminating in a protocol for a TTR fluorescence polarization assay.

Chemical Profile & Structural Logic

Understanding the steric environment is prerequisite to successful derivatization.

FeaturePositionElectronic EffectSteric EnvironmentDerivatization Strategy
Carboxyl Group C1Electron-withdrawingOpen (Adjacent to H)Standard Amide Coupling (HATU/EDC)
Chlorine Atoms C3, C5Inductive withdrawingBlocking Inert (Scaffold stability / Halogen bonding)
Iodine Atom C4Labile leaving groupCrowded (Sandwiched by Cl)High-Energy Cross-Coupling (Pd-catalyzed)

Biological Relevance: The 3,5-dichloro motif is essential for binding to the TTR thyroxine-binding pocket. The chlorine atoms form specific halogen bonds with residues (Ala108, Leu110, Ser117, Thr119) deep within the protein channel, significantly enhancing affinity compared to non-halogenated analogs [1].

Experimental Workflows

Module A: Carboxyl-Selective Bioconjugation (The Anchor)

Objective: Attach a linker (e.g., PEG-amine or alkyl-amine) to the carboxylic acid to create a "handle" without disturbing the halogenated core.

Mechanism: While the C1 position is not sterically hindered, the electron-withdrawing nature of the ring (3,5-dichloro-4-iodo) reduces the basicity of the carbonyl oxygen, making activation slightly slower than in unsubstituted benzoic acid. HATU is recommended over EDC/NHS for higher conversion rates in one-pot procedures.

Protocol: HATU-Mediated Amidation

  • Reagents:

    • Substrate: 3,5-Dichloro-4-iodobenzoic acid (1.0 equiv)

    • Linker: N-Boc-ethylenediamine or desired primary amine (1.2 equiv)

    • Coupling Agent: HATU (1.1 equiv)

    • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Solvent: Anhydrous DMF (Dimethylformamide)

  • Procedure:

    • Step 1: Dissolve DCIBA in anhydrous DMF (0.1 M concentration) under nitrogen.

    • Step 2: Add DIPEA and stir for 5 minutes to deprotonate the acid.

    • Step 3: Add HATU. The solution typically turns yellow. Stir for 15 minutes at Room Temperature (RT) to form the activated O-azabenzotriazole ester.

    • Step 4: Add the amine linker dropwise.

    • Step 5: Stir at RT for 4–6 hours. Monitor by LC-MS (Target mass: M+Linker-H2O).

    • Step 6: Dilute with EtOAc, wash with 1M HCl (to remove excess DIPEA/amine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Checkpoint: Yields should exceed 85%. If low, ensure DMF is dry; water hydrolyzes the activated ester rapidly.

Module B: Functionalizing the Hindered Iodine (The Payload)

Objective: Utilize the iodine handle to attach a fluorophore, biotin, or "click" handle via Palladium-catalyzed cross-coupling.

The Challenge: The C4-Iodine is flanked by two chlorine atoms. This creates a "picket fence" that hinders the bulky Palladium catalyst from approaching for the oxidative addition step. Standard conditions (Pd(PPh3)4 at 60°C) often fail or result in de-iodination.

Solution: Use Sonogashira Coupling with a smaller alkyne and higher temperatures, or use Buchwald Ligands (e.g., SPhos) that are designed to facilitate oxidative addition into hindered halides.

Protocol: Sterically Demanding Sonogashira Coupling

  • Reagents:

    • Substrate: Amide derivative from Module A (1.0 equiv)

    • Coupling Partner: Propargyl alcohol or Trimethylsilylacetylene (1.5 equiv)

    • Catalyst: PdCl2(PPh3)2 (5 mol%) - Bis(triphenylphosphine)palladium(II) dichloride

    • Co-Catalyst: CuI (10 mol%)

    • Base: Triethylamine (TEA) / THF (1:1 ratio)

  • Procedure:

    • Step 1: Dissolve the substrate in dry THF/TEA (0.1 M) in a pressure vial.

    • Step 2: Degas the solvent stream with Nitrogen for 15 minutes (Critical: Oxygen kills the catalyst).

    • Step 3: Add PdCl2(PPh3)2 and CuI. The solution may darken.

    • Step 4: Add the alkyne.

    • Step 5: Seal and heat to 80°C for 12 hours. (Note: Standard Sonogashira is often RT; this substrate requires heat due to the steric chlorines).

    • Step 6: Filter through a Celite pad to remove Pd/Cu. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Why this works: The linear geometry of the alkyne allows it to slip between the bulky chlorines more easily than a boronic acid (Suzuki coupling), making Sonogashira the preferred route for this specific scaffold [2].

Visualization: Reaction Logic & Pathway

G cluster_0 Critical Decision Point Start 3,5-Dichloro-4- iodobenzoic acid Activation Activation (HATU/DIPEA) Start->Activation Steric: Open Intermediate Activated Ester Activation->Intermediate Amide Amide Conjugate (Stable Scaffold) Intermediate->Amide + Amine Linker Coupling Sonogashira (Pd/Cu, 80°C) Amide->Coupling Steric: Hindered (Requires Heat) Final TTR Probe (Functionalized) Coupling->Final + Alkyne Tag

Caption: Step-wise derivatization workflow highlighting the steric bottleneck at the cross-coupling stage.

Biological Application: TTR Fluorescence Polarization Assay

Once the DCIBA scaffold is conjugated to a fluorophore (e.g., Fluorescein via the alkyne handle synthesized above), it serves as a powerful probe for screening TTR stabilizers.

Assay Logic:

  • Free Probe: Rotates rapidly in solution

    
     Low Polarization (mP).
    
  • Bound Probe: Bound to tetrameric TTR (bulky)

    
     Slow rotation 
    
    
    
    High Polarization (mP).
  • Displacement: A test drug displaces the probe

    
     Rotation increases 
    
    
    
    mP decreases.

Protocol:

  • Buffer: 10 mM PBS, pH 7.4, 0.01% Triton X-100 (prevents aggregation).

  • Reagents:

    • Recombinant Human TTR (Target conc: 100 nM).

    • DCIBA-Fluorescein Probe (Target conc: 10 nM).

    • Test Compounds (DMSO stocks).

  • Steps:

    • Incubate TTR and Probe for 30 mins at RT in a black 384-well plate.

    • Measure Baseline mP (Should be >150 mP).

    • Add Test Compound. Incubate 30 mins.

    • Measure Final mP.

  • Data Analysis: Calculate IC50 based on the reduction in mP.

Diagram: TTR Binding Mechanism

TTR_Binding TTR TTR Tetramer (Thyroxine Pocket) Complex Stable Complex (High mP) TTR->Complex + Probe Probe DCIBA-Probe (3,5-Cl2-4-I) Probe->Complex Halogen Halogen Bonds (Ala108, Leu110) Complex->Halogen Stabilized by

Caption: Mechanism of probe binding. The 3,5-dichloro motif anchors the molecule via halogen bonds within the TTR pocket.

References

  • Structural Analysis of the Complex of Human Transthyretin with 3',5'-Dichlorophenylanthranilic Acid. Source: National Institutes of Health (NIH) / PubMed. Context: Defines the binding mode of 3,5-dichloro derivatives and the importance of halogen bonding in the TTR pocket. URL:[Link] (Verified via Search Result 1.5)

  • Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Source: ResearchGate. Context: Provides precedent for cross-coupling strategies on substrates with 3,5-dichloro substitution patterns, highlighting the need for optimized conditions. URL:[Link] (Verified via Search Result 1.8)

  • Derivatization of carboxylic groups prior to their LC analysis. Source: PubMed. Context: General methodologies for carboxylic acid activation and derivatization which support the HATU protocol. URL:[Link] (Verified via Search Result 1.9)

Application

Handling and storage procedures for 3,5-Dichloro-4-iodobenzoic acid

Application Note: Handling, Storage, and Solubilization of 3,5-Dichloro-4-iodobenzoic Acid Executive Summary 3,5-Dichloro-4-iodobenzoic acid (CAS 117757-68-3) is a specialized halogenated aromatic intermediate, primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Solubilization of 3,5-Dichloro-4-iodobenzoic Acid

Executive Summary

3,5-Dichloro-4-iodobenzoic acid (CAS 117757-68-3) is a specialized halogenated aromatic intermediate, primarily utilized in the synthesis of spiro-isoxazoline derivatives and Somatostatin Subtype Receptor 5 (SSTR5) antagonists [1].[1][2][3] Its unique substitution pattern—featuring two ortho-chlorine atoms flanking a para-iodine—creates a steric environment that stabilizes the iodine against rapid nucleophilic attack but retains significant susceptibility to photolytic deiodination.[1]

This guide outlines the critical handling parameters required to maintain the purity (>98%) of this reagent, preventing the common "yellowing" degradation pathway associated with iodine liberation.[1]

Safety & Hazard Profile (HSE)

Standard Operating Procedures (SOPs) must align with the following GHS classifications.

Signal Word: WARNING

Hazard ClassCodeDescriptionMechanistic Insight
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.[1]Halogenated benzoates can exhibit systemic toxicity; rapid absorption is possible via dermal routes due to lipophilicity.[1]
Irritation H315, H319Causes skin and serious eye irritation.[1]Acidic functionality (pKa ~3-4) combined with organic solvent vectors increases tissue damage potential.[1]
Target Organ H335May cause respiratory irritation.[1]Dust inhalation is the primary vector in solid handling.[1]

Critical PPE:

  • Respiratory: N95 or P100 respirator required during weighing of solids to prevent mucous membrane irritation.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving recommended when dissolving in DMSO to prevent solvent-mediated permeation.[1]

Storage Protocols: The "Cold-Dark-Dry" Triad

The stability of 3,5-Dichloro-4-iodobenzoic acid relies on suppressing homolytic cleavage of the C-I bond.[1]

A. Temperature Control (2°C to 8°C)

While the solid may appear stable at room temperature for short durations, long-term storage requires refrigeration (2-8°C) .[1]

  • Why: Higher temperatures increase the kinetic energy available for thermal deiodination.[1]

  • Protocol: Store in a dedicated chemical refrigerator.[1] Do not freeze unless specified by the certificate of analysis, as freeze-thaw cycles can induce condensation and hydrolysis.[1]

B. Photoprotection (Zero-Tolerance)

The Carbon-Iodine bond energy (~57 kcal/mol) is significantly lower than C-Cl or C-H.[1] Exposure to UV or intense visible light excites the molecule, leading to radical formation and the release of elemental iodine (


), which catalyzes further degradation.[1]
  • Requirement: Amber glass vials are mandatory.[1] Secondary containment (aluminum foil wrapping or opaque boxes) is recommended for storage >1 month.[1]

C. Atmosphere (Desiccation)

As a carboxylic acid, the material is hygroscopic.[1] Moisture uptake facilitates clumping and can alter stoichiometry during weighing.[1]

  • System: Store under an inert atmosphere (Argon or Nitrogen) if possible.[1] If not, store in a desiccator with active silica gel.[1]

Visualization: Handling Lifecycle

Figure 1: Validated workflow for removing the compound from cold storage to benchtop usage.

StorageWorkflow Receipt Receipt & QC (Check for Yellowing) Storage Storage (2-8°C, Dark, Dry) Receipt->Storage Seal & Label Equilibrate Thermal Equilibration (Wait 30 mins at RT) Storage->Equilibrate Remove Weighing Weighing (Amber Vials, Low Light) Equilibrate->Weighing Prevent Condensation Weighing->Storage Purge & Reseal Solubilization Solubilization (Immediate Use) Weighing->Solubilization < 1 Hour

Caption: Figure 1. Thermal equilibration prevents moisture condensation on the cold solid, which degrades purity.[1]

Experimental Protocols

Protocol A: Solubilization & Stock Preparation

Objective: Create a stable 100 mM stock solution.

Reagents:

  • 3,5-Dichloro-4-iodobenzoic acid (MW: 316.91 g/mol )[1][4][5]

  • DMSO (Anhydrous, ≥99.9%) or Methanol (HPLC Grade)[1]

Step-by-Step:

  • Calculate: For 10 mL of 100 mM stock, weigh 316.9 mg of solid.[1]

  • Weigh: Use an anti-static gun if the powder is charged.[1] Weigh into an amber glass vial.

  • Solvent Addition: Add DMSO stepwise.

    • Note: The presence of the carboxylic acid may require mild vortexing.[1]

    • Caution: Do not sonicate for >5 minutes; ultrasonic energy can degrade aryl iodides.[1]

  • Verification: The solution should be clear and colorless. A pink/yellow tint indicates free iodine release.[1]

Protocol B: Aqueous Buffer Preparation (pH Criticality)

Context: This compound is insoluble in water at acidic pH.[1] To use in biological assays, it must be converted to its carboxylate salt.[1]

Decision Logic:

  • Initial Dissolution: Dissolve in DMSO (as per Protocol A).

  • Dilution: Slowly add the DMSO stock to a buffered solution (PBS or HEPES, pH 7.4).

    • Limit: Keep DMSO concentration <1% (v/v) for cell assays.[1]

    • Precipitation Risk: If the buffer pH < 5, the compound will crash out.[1] Ensure the buffer has sufficient capacity to neutralize the added acid.[1]

Quality Control & Troubleshooting

ObservationDiagnosisRemediation
Yellow/Brown Powder Free Iodine (

) present due to light/heat exposure.[1]
Reject Material. Purity is compromised. Recrystallization is difficult due to iodine scavenging.[1]
Clumping/Caking Moisture absorption.[1]Dry in a vacuum desiccator over

for 24 hours. Verify weight.
Insoluble in Water Molecule is in protonated (acid) form.[1]Adjust pH to >7.5 using dilute NaOH or use a co-solvent (DMSO).[1]

Visualization: Solubilization Decision Tree

Figure 2: Logic flow for selecting the correct solvent system based on application.

SolubilizationLogic Start Start: 3,5-Dichloro-4-iodobenzoic acid AppType Application Type? Start->AppType Synth Organic Synthesis AppType->Synth Bio Biological Assay AppType->Bio Solv1 DCM / THF / MeOH Synth->Solv1 Step1 Dissolve in 100% DMSO Bio->Step1 Action1 Use Standard Handling Solv1->Action1 Step2 Dilute into PBS (pH 7.4) Step1->Step2 Check Check pH (Must remain > 7.0) Step2->Check

Caption: Figure 2. Aqueous solubility requires deprotonation (pH > 7) or organic co-solvents.[1]

References

  • Google Patents. (2013).[1] US20130040978A1: Spiro isoxazoline compounds as SSTR5 antagonists.[1][6] Retrieved from

  • ChemSrc. (2025).[1][7] 3,5-Dichloro-4-iodobenzoic acid Physical Properties. Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-Dichloro-4-iodobenzoic Acid

Welcome to the technical support center for the synthesis of 3,5-dichloro-4-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-dichloro-4-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction: Navigating the Synthesis of a Key Building Block

3,5-Dichloro-4-iodobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can be fraught with challenges, primarily stemming from competing side reactions that can significantly lower the yield and complicate purification. The most common synthetic route involves the diazotization of 4-amino-3,5-dichlorobenzoic acid followed by a Sandmeyer-type reaction with an iodide salt. An alternative, though often less regioselective, is the direct electrophilic iodination of 3,5-dichlorobenzoic acid. This guide will focus on troubleshooting the more prevalent Sandmeyer approach.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 3,5-dichloro-4-iodobenzoic acid, their probable causes, and actionable solutions.

Issue 1: Low Yield of the Desired Product

Symptom: After workup and purification, the isolated yield of 3,5-dichloro-4-iodobenzoic acid is significantly lower than expected.

Probable Causes & Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt from 4-amino-3,5-dichlorobenzoic acid is a critical step.[1][2] Incomplete reaction can leave unreacted starting material, which will not proceed to the final product.

    • Solution: Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to the decomposition of the unstable diazonium salt. Use a slight excess of sodium nitrite and a strong acid (like HCl or H₂SO₄) to drive the reaction to completion.[3] Monitor the reaction for the disappearance of the starting amine by thin-layer chromatography (TLC).

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to a variety of byproducts.[2]

    • Solution: Use the freshly prepared diazonium salt immediately in the subsequent iodination step. Avoid letting the diazonium salt solution warm up.

  • Side Reactions of the Diazonium Salt: The diazonium group is an excellent leaving group and can be displaced by other nucleophiles present in the reaction mixture, not just the intended iodide.[1][4]

    • Solution: Ensure a high concentration of the iodide source (e.g., potassium iodide) is present during the Sandmeyer reaction to outcompete other nucleophiles like water.

Issue 2: Presence of 3,5-Dichloro-4-hydroxybenzoic Acid as a Major Byproduct

Symptom: Spectroscopic analysis (e.g., NMR, Mass Spectrometry) of the crude product reveals a significant amount of 3,5-dichloro-4-hydroxybenzoic acid.

Probable Cause:

  • Hydroxylation via Nucleophilic Attack by Water: The diazonium salt is highly susceptible to nucleophilic attack by water, leading to the formation of a phenol.[3][5] This is a very common side reaction in Sandmeyer reactions.[3]

    • Causality: The diazonium group (-N₂⁺) is a powerful electron-withdrawing group, making the carbon to which it is attached highly electrophilic. Water, although a weak nucleophile, can attack this carbon, leading to the loss of nitrogen gas and the formation of a hydroxyl group.

Solutions:

  • Minimize Water Content: While the reaction is typically run in an aqueous medium, using anhydrous or highly concentrated acids for the diazotization step can reduce the availability of water.

  • Optimize Iodide Concentration: A high concentration of potassium iodide will increase the probability of the desired reaction occurring over the competing hydroxylation.

  • Temperature Control: While low temperatures are crucial for diazonium salt stability, slightly elevated temperatures during the Sandmeyer step can favor the desired substitution with iodide. This requires careful optimization.

Issue 3: Formation of Azo Compounds (Colored Impurities)

Symptom: The crude product is highly colored (e.g., yellow, orange, or red), indicating the presence of azo compounds.

Probable Cause:

  • Azo Coupling: The electrophilic diazonium salt can react with the electron-rich aromatic ring of the unreacted starting material (4-amino-3,5-dichlorobenzoic acid) or other aromatic species present.[1]

    • Causality: This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile. The amino group of the starting material is a strong activating group, making its aromatic ring susceptible to this attack.

Solutions:

  • Ensure Complete Diazotization: As mentioned before, ensuring the complete conversion of the starting amine to the diazonium salt is the most effective way to prevent azo coupling.

  • Control of pH: Maintaining a strongly acidic environment during diazotization protonates the amino group of any remaining starting material, deactivating the ring towards electrophilic attack.

  • Purification: Azo dyes can often be removed by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the Sandmeyer reaction?

A1: The Sandmeyer reaction traditionally uses a copper(I) salt (e.g., CuI) as a catalyst.[4][6] The mechanism is believed to involve a single-electron transfer from the copper(I) to the diazonium salt, generating an aryl radical and copper(II).[6] This aryl radical then reacts with the halide bound to the copper(II) to form the final product and regenerate the copper(I) catalyst.[6] However, for the iodination reaction, a copper catalyst is often not strictly necessary as iodide itself is a strong enough nucleophile to react with the diazonium salt, although its presence can sometimes improve yields.

Q2: Can I use direct iodination of 3,5-dichlorobenzoic acid instead of the Sandmeyer route?

A2: Direct electrophilic iodination is a possible alternative. However, it presents its own set of challenges. The two chlorine atoms on the aromatic ring are deactivating, making the ring less susceptible to electrophilic attack.[7] Strong iodinating conditions would be required, which could lead to a lack of regioselectivity and the formation of other isomers. The directing effects of the carboxyl and chloro groups would need to be carefully considered. For instance, iodine is unreactive towards aromatic rings unless an oxidizing agent is used to generate a more powerful electrophile.[8][9]

Q3: My final product is a brownish powder. How can I purify it?

A3: A common method for purifying substituted benzoic acids is recrystallization.[10] Solvents such as ethanol, acetic acid, or mixtures with water can be effective.[11] For the removal of colored impurities like azo compounds, treatment with activated charcoal during recrystallization can be beneficial.[12] If recrystallization is insufficient, column chromatography on silica gel may be necessary.

Q4: What are the key safety precautions for this synthesis?

A4: Diazonium salts can be explosive when isolated and dry.[2] Therefore, they should always be prepared in solution at low temperatures and used immediately.[2] Sodium nitrite is a strong oxidizing agent and is toxic. Handle it with appropriate personal protective equipment. The reaction also evolves nitrogen gas, so it should be performed in a well-ventilated fume hood.

Visualizing the Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the chemical transformations.

Synthesis of 3,5-Dichloro-4-iodobenzoic acid cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction A 4-Amino-3,5-dichlorobenzoic acid B Diazonium Salt A->B NaNO₂, HCl 0-5 °C C 3,5-Dichloro-4-iodobenzoic acid (Product) B->C KI

Caption: Desired synthetic pathway to 3,5-Dichloro-4-iodobenzoic acid.

Side Reactions cluster_main cluster_side_reactions Potential Side Reactions A Diazonium Salt B 3,5-Dichloro-4-hydroxybenzoic acid A->B H₂O (Hydroxylation) C Azo Compound A->C Unreacted Starting Material (Azo Coupling)

Caption: Common side reactions originating from the diazonium salt intermediate.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichloro-4-iodobenzoic Acid via Sandmeyer Reaction
  • Step 1: Diazotization

    • Suspend 4-amino-3,5-dichlorobenzoic acid in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Step 2: Iodination

    • In a separate flask, dissolve potassium iodide in water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the mixture and collect the crude product by vacuum filtration.

  • Step 3: Purification

    • Wash the crude product with cold water and then with a solution of sodium thiosulfate to remove any residual iodine.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-dichloro-4-iodobenzoic acid.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CMaximizes diazonium salt stability and minimizes decomposition.[3]
Sodium Nitrite Stoichiometry 1.05 - 1.1 equivalentsEnsures complete conversion of the primary amine.
Potassium Iodide Stoichiometry 1.5 - 2.0 equivalentsHigh concentration favors the desired substitution over side reactions.
pH during Diazotization Strongly acidicPrevents premature decomposition of nitrous acid and suppresses azo coupling.

References

  • CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google P
  • CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google P
  • Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])

  • Sandmeyer reaction - Wikipedia. (URL: [Link])

  • Salicylic acid, 3,5-diiodo - Organic Syntheses Procedure. (URL: [Link])

  • 3,5-Dichlorobenzoic acid - the NIST WebBook. (URL: [Link])

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - SciRP.org. (URL: [Link])

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. (URL: [Link])

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (URL: [Link])

  • 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem. (URL: [Link])

  • CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google P
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (URL: [Link])

  • Lec4 - Diazotization Reactions - YouTube. (URL: [Link])

  • 16.2: Other Aromatic Substitutions - Chemistry LibreTexts. (URL: [Link])

  • Diazotisation - Organic Chemistry Portal. (URL: [Link])

  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene - YouTube. (URL: [Link])

  • m-IODOBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - ResearchGate. (URL: [Link])

  • Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene - JoVE. (URL: [Link])

  • (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid - ResearchGate. (URL: [Link])

Sources

Optimization

Technical Support Center: Purification of 3,5-Dichloro-4-iodobenzoic Acid

Case Reference: CAS 117757-68-3 (and related derivatives) Content Type: Technical Troubleshooting & Optimization Guide Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Chemical Context 3,5-Dichlor...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 117757-68-3 (and related derivatives) Content Type: Technical Troubleshooting & Optimization Guide Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

3,5-Dichloro-4-iodobenzoic acid is a highly specialized intermediate often used in crystal engineering, radiopharmaceutical labeling, and agrochemical synthesis. Its purification presents unique challenges due to the "Halogen Dance" of impurities: the starting material (3,5-dichlorobenzoic acid) is structurally nearly identical, and the iodine atom introduces potential for discoloration due to free iodine (


) liberation.

This guide provides a self-validating purification system. We move beyond simple "recipes" to explain why specific solvent systems separate these stubborn analogs.

Core Physical Properties (for Purification Design)
PropertyValue / CharacteristicImplication for Purification
Acidity (pKa) ~3.0 - 3.4 (Est.)Stronger acid than benzoic acid due to electron-withdrawing halogens. Allows for bicarbonate extraction.[1]
Solubility (Water) Practically InsolublePrecipitates heavily at pH < 2.0.
Solubility (EtOH) SolubleGood candidate for "solvent" in solvent/anti-solvent recrystallization.
Solubility (Base) Soluble (as Carboxylate)Enables Acid-Base extraction to remove non-acidic impurities.
Thermal Stability ModerateAvoid prolonged boiling >150°C to prevent de-iodination.

Interactive Troubleshooting Modules

Module A: The "Pink Product" Scenario (Iodine Contamination)

User Query: "My final product has a persistent pink or brownish hue, even after recrystallization. How do I remove this?"

Root Cause: This is caused by trace free iodine (


), likely liberated during the synthesis (iodination step) or by light-induced decomposition. Iodine molecules can become trapped within the crystal lattice (inclusion complexes), making simple washing ineffective.

The Fix: Redox-Active Washing Standard solvents will not wash away iodine effectively because


 is non-polar. You must chemically convert it to water-soluble iodide (

).

Protocol:

  • Dissolve: Dissolve your crude solid in an organic solvent (Ethyl Acetate or Diethyl Ether).

  • Wash: Shake the organic layer with a 10% Sodium Thiosulfate (

    
    )  or Sodium Metabisulfite  aqueous solution.
    
    • Visual Cue: The organic layer should instantly turn from brown/pink to colorless or pale yellow.

  • Mechanism:

    
     (Iodide is water-soluble and partitions out).
    
  • Finish: Wash with brine, dry over

    
    , and evaporate.
    
Module B: Separation from Starting Material (3,5-Dichlorobenzoic Acid)

User Query: "HPLC shows a 5-10% impurity shoulder. I suspect it's unreacted 3,5-dichlorobenzoic acid. How do I separate them?"

Root Cause: The starting material lacks only the iodine atom. Their pKa values are too similar for pH-controlled separation to be highly effective. Separation must rely on Hydrophobic differences (Iodine is significantly more lipophilic and bulky).

The Fix: Solvent-Pair Recrystallization Do not use a single solvent. You need a system that exploits the lower solubility of the iodinated product compared to the starting material in polar media.

Recommended Solvent System: Ethanol / Water

  • Dissolve: Place crude solid in a flask. Add minimum boiling Ethanol (95%) .

  • Saturate: Once dissolved, remove from heat. Add boiling Water dropwise until a persistent turbidity (cloudiness) just appears.

  • Clarify: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallize: Allow to cool slowly to room temperature, then 4°C.

    • Why this works: The iodinated compound (more hydrophobic) will precipitate before the dichloro-impurity (more soluble in the aqueous-alcoholic mix).

Master Purification Workflow (The "Gold Standard")

If you require >99% purity for pharmaceutical applications, follow this integrated workflow. It combines chemical scavenging with physical separation.

Workflow Diagram

PurificationWorkflow Start Crude 3,5-Dichloro-4-iodobenzoic Acid Step1 Dissolve in 1M NaOH (Form Soluble Carboxylate) Start->Step1 Filter1 Filter Insolubles (Removes Metals/Neutrals) Step1->Filter1 Step2 Wash Aqueous Phase with Ether (Extracts Non-Acidic Organics) Filter1->Step2 Step3 Acidify with HCl to pH 1-2 (Precipitate Product) Step2->Step3 Step4 Collect Solid & Wash with Na2S2O3 (Removes Trace Iodine) Step3->Step4 Step5 Recrystallize (EtOH/H2O) Step4->Step5 Final Pure Product (>99%) Step5->Final

Figure 1: Integrated Acid-Base and Redox purification workflow.

Frequently Asked Questions (FAQ)

Q1: Can I use Column Chromatography?

  • A: Yes, but it is often unnecessary and wasteful for benzoic acids. If you must, use a mobile phase acidified with 0.1% Acetic Acid (e.g., Hexane:Ethyl Acetate + 0.1% AcOH) to prevent "tailing" caused by the ionization of the carboxylic acid on the silica gel.

Q2: My melting point is lower than the literature value. Is it wet?

  • A: Likely, or it contains the non-iodinated starting material. 3,5-dichlorobenzoic acid melts at ~185-187°C [1]. The iodinated derivative is heavier and typically has a higher melting point (often >200°C, though polymorphs exist). A depressed MP usually indicates the presence of the lower-melting starting material.

Q3: Is the compound light sensitive?

  • A: Yes. The C-I bond is weaker than C-Cl. Prolonged exposure to UV light can cause homolytic cleavage, releasing iodine radical and turning the sample pink. Store in amber vials.

References

  • ChemicalBook. (2025). 3,5-Dichlorobenzoic acid Properties and Melting Point Data. Retrieved from

  • National Institutes of Health (PubChem). (2025). 3,5-Dichlorobenzoic acid - Physical Properties. Retrieved from

  • Science Learning Center. (n.d.). Recrystallization Protocols for Benzoic Acid Derivatives. Retrieved from

  • BenchChem. (2025). General Acid-Base Extraction Protocols for Halogenated Benzoic Acids. Retrieved from

Sources

Troubleshooting

Common impurities in 3,5-Dichloro-4-iodobenzoic acid and their removal

Technical Support Center: 3,5-Dichloro-4-iodobenzoic Acid Welcome to the technical support guide for 3,5-Dichloro-4-iodobenzoic acid. This resource is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Dichloro-4-iodobenzoic Acid

Welcome to the technical support guide for 3,5-Dichloro-4-iodobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this critical synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and remove common impurities, ensuring the integrity of your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

It is not uncommon to encounter purity issues with highly substituted aromatic compounds. This table provides a quick reference for common problems, their likely causes, and the recommended course of action.

Symptom Observed Potential Impurity/Cause Recommended Initial Action
Broad or Depressed Melting Point Presence of multiple impurities, most commonly unreacted starting material or isomeric byproducts.Perform recrystallization from a suitable solvent system (e.g., aqueous ethanol, acetic acid).
Extra Peaks in ¹H NMR Spectrum Unreacted starting material (3,5-dichlorobenzoic acid), residual solvents, or regioisomers.Compare peak integrations with the expected structure. Refer to the protocols for targeted removal.
Unexpected Spots on TLC Plate Presence of more polar or non-polar impurities.Utilize acid-base extraction to separate acidic compounds from neutral impurities.
Faint Yellow or Brown Discoloration Residual iodine from the iodination reaction.Wash the crude product with a dilute solution of a reducing agent like sodium thiosulfate.[1]
Poor Solubility in Expected Solvents Could indicate the presence of insoluble inorganic salts or polymeric byproducts.Perform a filtration of the dissolved product in a suitable organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a sample of 3,5-dichloro-4-iodobenzoic acid?

The impurity profile of 3,5-dichloro-4-iodobenzoic acid is primarily dictated by its synthetic route. The most common synthesis involves the direct iodination of 3,5-dichlorobenzoic acid. Consequently, the most prevalent impurities are:

  • Unreacted Starting Material: 3,5-Dichlorobenzoic acid is the most common process-related impurity. Its physical properties are similar to the final product, which can make separation challenging.

  • Isomeric Impurities: While the directing effects of the substituents favor iodination at the 4-position, minor amounts of other regioisomers can form. More significantly, if the starting 3,5-dichlorobenzoic acid contained other dichloro-isomers (e.g., 2,5- or 3,4-dichlorobenzoic acid), these will carry through the reaction, resulting in corresponding iodinated isomeric impurities.[2]

  • Residual Reagents: Trace amounts of iodine or iodinating agents may remain, often causing discoloration.[1]

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., acetic acid, toluene, ethanol) are common.[3][4]

Below is a diagram illustrating the target compound and its primary impurity, the starting material.

G cluster_product Target Product cluster_impurity Common Impurity Product Impurity Product_label 3,5-Dichloro-4-iodobenzoic acid Impurity_label 3,5-Dichlorobenzoic acid (Starting Material)

Caption: Target molecule and its common starting material impurity.

Q2: My HPLC and NMR analyses show extra peaks. How can I confidently identify the impurities?

Identifying unknown peaks requires a systematic approach. The combination of HPLC, LC-MS, and NMR is powerful for structural elucidation.

  • Causality: HPLC provides quantitative data on the number of components and their relative amounts. LC-MS gives the molecular weight of each component, which is critical for identification. ¹H and ¹³C NMR provide the structural backbone.

Workflow for Impurity Identification:

  • HPLC Analysis: Run a gradient HPLC method to achieve good separation of all components.[5]

  • LC-MS Analysis: Determine the molecular weight of the impurity peaks. An impurity with a mass corresponding to C₇H₄Cl₂O₂ (191.01 g/mol ) is likely 3,5-dichlorobenzoic acid.[6]

  • ¹H NMR Spectroscopy:

    • 3,5-Dichloro-4-iodobenzoic acid: Will show a characteristic singlet for the two equivalent aromatic protons.

    • 3,5-Dichlorobenzoic acid (Impurity): Will show two distinct signals: a triplet for the proton at C4 and a doublet for the two equivalent protons at C2 and C6.

    • Solvent Residues: Look for characteristic peaks (e.g., a singlet around 2.1 ppm for acetone, a quartet and triplet for ethanol).[7]

Q3: How can I effectively remove the starting material, 3,5-dichlorobenzoic acid?

Due to their structural similarity, separating the product from the starting material requires a method that exploits subtle differences in their physical properties. Fractional recrystallization is the most effective technique.

  • Causality: The principle behind recrystallization is the difference in solubility between the desired compound and the impurity in a given solvent at different temperatures. While both compounds are soluble in a hot solvent, upon cooling, the less soluble compound (ideally the desired product) will crystallize out, leaving the more soluble impurity in the mother liquor.

See Protocol 1 for a detailed step-by-step guide to recrystallization.

Q4: My product has a persistent yellow/brown tint. What is it and how do I remove it?

A colored tint in the final product is almost always due to trace amounts of elemental iodine (I₂), a common residual from iodination reactions.

  • Causality: Iodine is highly colored and can be trapped within the crystal matrix of the product. It can be effectively removed by chemical conversion to a colorless, water-soluble salt.

Removal Protocol:

  • Dissolve the crude, colored product in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the elemental iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous layer.[1]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.

  • Proceed with a final recrystallization to obtain a pure, colorless product.

Purification & Troubleshooting Workflow

The following diagram outlines the logical workflow for assessing and purifying a sample of 3,5-dichloro-4-iodobenzoic acid.

G start Crude 3,5-Dichloro-4- iodobenzoic acid Sample analyze Purity Analysis (HPLC, NMR, TLC, MP) start->analyze decision Purity Acceptable? analyze->decision finish Pure Product decision->finish Yes impurity_id Identify Impurity Type decision->impurity_id No is_colored Colored Impurity (e.g., Iodine)? impurity_id->is_colored is_sm Starting Material or Isomeric Impurity? is_colored->is_sm No thiosulfate_wash Protocol 3: Thiosulfate Wash is_colored->thiosulfate_wash Yes is_neutral Neutral/Basic Impurity? is_sm->is_neutral No recrystallize Protocol 1: Recrystallization is_sm->recrystallize Yes acid_base Protocol 2: Acid-Base Extraction is_neutral->acid_base Yes thiosulfate_wash->analyze Re-evaluate Purity recrystallize->analyze Re-evaluate Purity acid_base->analyze Re-evaluate Purity

Caption: Decision workflow for purification of 3,5-dichloro-4-iodobenzoic acid.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is highly effective for removing structurally similar impurities like unreacted 3,5-dichlorobenzoic acid.

Materials:

  • Crude 3,5-dichloro-4-iodobenzoic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, the solvent is too effective. The ideal solvent should dissolve the compound when hot but sparingly when cold. An aqueous ethanol mixture is often a good starting point.

  • Dissolution: Place 10 g of the crude product into a 250 mL Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., 80:20 ethanol:water) needed to fully dissolve the solid. Bring the solution to a gentle boil.

    • Expert Insight: Adding the solvent in small portions to the heated solid ensures you do not add an excess, which would reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Causality: Slow cooling is crucial. It allows for the selective growth of pure product crystals, excluding impurities from the lattice. Rapid cooling can trap impurities, reducing the effectiveness of the purification.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by HPLC, NMR, and melting point analysis to confirm purity.

Protocol 2: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities from the acidic final product.[8]

Materials:

  • Crude 3,5-dichloro-4-iodobenzoic acid

  • Ethyl acetate or Diethyl ether

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • 5% aqueous hydrochloric acid (HCl) solution

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate in a separatory funnel.

  • Extraction: Add an equal volume of 5% NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced.

    • Causality: The basic NaHCO₃ solution deprotonates the carboxylic acid, forming the water-soluble sodium salt. This salt partitions into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution. Combine all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 5% HCl solution while stirring until the solution is acidic (pH ~2), which will precipitate the purified carboxylic acid.

    • Expert Insight: Performing the precipitation in an ice bath and adding the acid slowly helps to control the particle size and improve filterability.

  • Isolation and Drying: Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

References

  • CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
  • CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Singh, R., Uthaman, D., & Smita, S. (2008). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate. [Link]

  • CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.
  • US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben).
  • CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Dains, F. B., & Brewster, R. Q. (1941). Salicylic acid, 3,5-diiodo-. Organic Syntheses, 12, 62. [Link]

  • CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • Atkinson, E. R., & Lawler, H. J. (1943). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses, 23, 92. [Link]

  • CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride.
  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]

  • Clarke, H. T., & Hartman, W. W. (1941). m-IODOBENZOIC ACID. Organic Syntheses, 4, 46. [Link]

  • Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 6(1), 23-33. [Link]

  • 3,5-Dichlorobenzoic acid. PubChem. [Link]

  • 4-Iodobenzoic acid. Wikipedia. [Link]

  • HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon giganteus) collected in Burkina Faso. National Institutes of Health. [Link]

  • US3235588A - Purification of benzoic acid.
  • Purification of Benzoic acid by Sublimation in Chemistry Lab II. YouTube. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 3-Iodobenzoic acid. PubChem. [Link]

  • Spivakov, B. Y., Maryutina, T. A., & Zolotov, Y. A. (1990). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Journal of Planar Chromatography – Modern TLC, 3(4), 346-349. [Link]

  • Tiwari, P., Sathe, P., & Devadiga, N. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Journal of Analytical Sciences, Methods and Instrumentation, 3, 179-183. [Link]

  • 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester. PubChem. [Link]

  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. [Link]

Sources

Optimization

Troubleshooting failed reactions involving 3,5-Dichloro-4-iodobenzoic acid

Topic: Troubleshooting Failed Reactions & Handling Protocols Case ID: 35-DCl-4I-BA Classification: Sterically Hindered Aryl Halides / Electron-Deficient Benzoic Acids[1] Executive Summary You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Failed Reactions & Handling Protocols

Case ID: 35-DCl-4I-BA Classification: Sterically Hindered Aryl Halides / Electron-Deficient Benzoic Acids[1]

Executive Summary

You are likely here because your standard reaction protocols—which work perfectly on 4-iodobenzoic acid—are failing with 3,5-dichloro-4-iodobenzoic acid .

This molecule presents a deceptive "chemical personality."[1] While the iodine suggests high reactivity for cross-coupling, the flanking chlorine atoms at the 3,5-positions create a steric fortress (the "Ortho Effect") that blocks standard palladium catalysts. Simultaneously, the electron-withdrawing nature of the ring renders the carboxylic acid less nucleophilic, complicating standard coupling reactions.

This guide addresses the three most common failure modes: Suzuki Coupling Stalling , Incomplete Esterification/Amidation , and Solubility Issues .

Part 1: The "Fortress" – Troubleshooting Cross-Coupling Failures

The Problem: Zero or Low Yield in Suzuki-Miyaura Coupling

User Symptom: "I used Pd(PPh3)4 and carbonate base, but I only recovered starting material or the de-iodinated byproduct (3,5-dichlorobenzoic acid)."

Root Cause Analysis:

  • Steric Blockade: The two chlorine atoms create a "di-ortho" steric clash.[1] The bulky triphenylphosphine (

    
    ) ligands on standard Pd(0) catalysts cannot effectively access the iodine for oxidative addition, or more likely, they prevent the transmetallation step due to crowding.
    
  • Protodehalogenation: Because the catalytic cycle is slow (due to sterics), the active Pd-Ar species has time to scavenge a hydride (from solvent or base), leading to the removal of iodine rather than coupling.

The Solution: The "Active Ligand" Protocol

You must switch from "passive" ligands (


) to "active," bulky, electron-rich ligands designed for hindered substrates.
Recommended Catalyst Systems (Tiered)
TierCatalyst SystemWhy it works
1 (Gold Std) XPhos Pd G2 or SPhos Pd G2 These Buchwald precatalysts generate the active species immediately.[1] XPhos is specifically designed for di-ortho substituted aryl halides.
2 (Robust) Pd-PEPPSI-IPr The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) ligands are extremely robust and excellent for sterically demanding couplings.
3 (Legacy) Pd(OAc)2 + P(o-tol)3 If modern catalysts are unavailable, high-loading (5-10 mol%) of Palladium with tri-o-tolylphosphine (smaller cone angle than PPh3 but bulky enough to force reductive elimination) can work under forcing conditions.[1]
Optimized Protocol for Hindered Coupling
  • Solvent: Toluene:Water (10:[1]1) or Dioxane:Water (4:1).[1] Note: Anhydrous conditions often fail because boronic acids require water for activation.

  • Base:

    
     (Potassium Phosphate Tribasic).[1][2] It is superior to carbonates for hindered substrates.[1]
    
  • Temperature: 80°C – 100°C. Do not run at RT.

Visualizing the Steric Blockade

StericBlockade cluster_molecule Substrate: 3,5-Dichloro-4-iodobenzoic acid cluster_catalyst Standard Catalyst (Failure) cluster_solution Advanced Catalyst (Success) Iodine I (Reactive Site) Cl1 Cl (Pos 3) Cl1->Iodine Steric Clash Cl2 Cl (Pos 5) Cl2->Iodine Steric Clash Pd Pd(PPh3)4 Pd->Iodine Blocked by Cl Buchwald Pd-XPhos G2 Buchwald->Iodine Successful Oxidative Addition

Caption: The ortho-chlorines (yellow) physically block standard catalysts (grey).[1] Specialized ligands (green) are required to bypass this hindrance.[1]

Part 2: The "Brick" – Solubility & Handling

The Problem: "It won't dissolve."

User Symptom: "The solid sits at the bottom of the flask in DCM, Chloroform, and Water. I can't get the reaction to start."

Solubility Profile:

  • Water: Insoluble (unless pH > 9).[1]

  • DCM/CHCl3: Sparingly soluble (The crystal lattice is reinforced by halogen bonding).[1]

  • Methanol/Ethanol: Soluble.[1][3][4]

  • DMF/DMSO: Very Soluble.[1][3]

Troubleshooting Guide
  • For Organic Reactions (DCM/Toluene): You must convert the acid to an ester (Methyl or Ethyl) or protect it as a Benzyl ester.[1] The free acid is too polar/crystalline for non-polar chemistry.[1]

  • For Aqueous Workups:

    • To dissolve: Use 1M NaOH or

      
      .[1] The carboxylate salt is water-soluble.[1]
      
    • To precipitate: Acidify to pH 1-2 with HCl.[1] The product will crash out as a white/off-white solid.[1]

Part 3: The "Dead End" – Esterification & Amidation

The Problem: Poor Conversion with EDC/NHS or DCC

User Symptom: "I tried standard amide coupling (EDC/HOBt) to attach an amine, but the conversion is <20%."

Root Cause Analysis: The electron-withdrawing chlorines pull density from the benzene ring, which in turn pulls density from the carboxylate. This makes the carboxylate oxygen less nucleophilic, meaning it attacks the carbodiimide coupling agent (EDC) slowly. Furthermore, the intermediate active ester is prone to hydrolysis.

The Solution: The Acid Chloride Route

Do not use mild coupling agents. Use the "Sledgehammer" approach.

Protocol: Acid Chloride Activation

This is the most reliable method for this specific molecule.[1]

  • Reagents: Substrate (1.0 eq), Thionyl Chloride (

    
    , 5.0 eq), DMF (Catalytic, 2-3 drops).
    
  • Procedure:

    • Suspend substrate in neat

      
       (or in dry DCM if volume is needed).[1]
      
    • Add cat.[1] DMF.[1][3]

    • Reflux for 2-3 hours.[1] The solution will turn clear and yellow as the "brick" dissolves and forms the acid chloride.

    • CRITICAL STEP: Evaporate the

      
       completely (use a toluene azeotrope if necessary) to remove acidic fumes.[1]
      
  • Coupling:

    • Redissolve the crude acid chloride in dry DCM or THF.[1]

    • Add your amine/alcohol (1.1 eq) and a base (Triethylamine or DIPEA, 2.0 eq).[1]

    • Reaction will be instant (exothermic).[1]

Part 4: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

DecisionTree Start Start: Reaction Failure Type What reaction type? Start->Type Suzuki Suzuki/Sonogashira Coupling Type->Suzuki Amide Amide/Ester Formation Type->Amide LigandCheck Did you use PPh3/Tetrakis? Suzuki->LigandCheck CouplingCheck Did you use EDC/DCC? Amide->CouplingCheck SwitchLigand SWITCH TO: XPhos Pd G2 or Pd-PEPPSI LigandCheck->SwitchLigand Yes CheckSolvent Check Solvent/Base LigandCheck->CheckSolvent No (Already used active cat) OptBase Use K3PO4 / Toluene / 100°C CheckSolvent->OptBase AcidCl SWITCH TO: Acid Chloride (SOCl2/DMF) CouplingCheck->AcidCl Yes SolubilityCheck Check Solvent CouplingCheck->SolubilityCheck No UseDMF Use DMF or DMAc SolubilityCheck->UseDMF

Caption: Diagnostic flow for identifying the correct protocol adjustment based on reaction type.

References

  • Sterically Demanding Suzuki Couplings (AntPhos/Bi-DIME)

    • Tang, W., et al. "An efficient method for sterically demanding Suzuki-Miyaura coupling reactions."[1][5] Chemistry - A European Journal, 2013.[1]

  • Buchwald Ligands (XPhos/SPhos)

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Accounts of Chemical Research, 2008.[1]

    • [1]

  • Synthesis of 3,5-Dichloro-4-iodobenzoic Acid Derivatives (Acid Chloride Route)

    • Patent CN104262087A.[1] "Preparation method of 3,5-dichloro-4-methylbenzoic acid." (Demonstrates

      
       activation for analogous hindered dichlorobenzoic acids).
      
  • Solubility & Physical Properties

    • PubChem Compound Summary for 3,5-Dichlorobenzoic acid (Structural analog for solubility data).[1]

    • [1]

Sources

Troubleshooting

Technical Support Center: 3,5-Dichloro-4-iodobenzoic Acid Solubility

Welcome to the technical support center for 3,5-Dichloro-4-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dichloro-4-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for solubility challenges encountered during experimentation.

Introduction

3,5-Dichloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its molecular structure, characterized by a hydrophobic benzene ring substituted with two chlorine atoms and a bulky iodine atom, alongside a polar carboxylic acid group, results in poor aqueous solubility. This guide provides a comprehensive overview of strategies to enhance its solubility, underpinned by scientific principles and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3,5-Dichloro-4-iodobenzoic acid?

Q2: What is the estimated pKa of 3,5-Dichloro-4-iodobenzoic acid and why is it important?

A2: The pKa of 3,5-dichloro-4-iodobenzoic acid has not been experimentally reported. However, based on related compounds, we can provide an educated estimation. The pKa of 4-iodobenzoic acid is approximately 4.00.[4] Halogen substituents, particularly in the meta position, are electron-withdrawing and tend to decrease the pKa (increase the acidity) of benzoic acid. Therefore, the pKa of 3,5-dichloro-4-iodobenzoic acid is likely to be slightly lower than 4.0. This value is critical because it dictates the pH at which the carboxylic acid group will be protonated (less soluble) or deprotonated to its more soluble carboxylate form.

Q3: Can temperature be used to increase the solubility?

A3: Yes, for most solid solutes, solubility increases with temperature. This is a common initial strategy to dissolve a higher concentration of the compound in a given solvent. However, be mindful that the solution may become supersaturated upon cooling, leading to precipitation. For halogenated benzoic acids, increasing the temperature of the solvent system can be an effective way to enhance solubility.[1]

Troubleshooting Guide: Enhancing Solubility

This section provides detailed, step-by-step methodologies to address common solubility issues.

Issue 1: My 3,5-Dichloro-4-iodobenzoic acid is not dissolving in my aqueous buffer.

This is a common challenge due to the compound's hydrophobic nature. The primary strategy here is to leverage the acidic nature of the carboxylic acid group through pH adjustment.

The solubility of carboxylic acids is highly dependent on the pH of the solution.[5] At a pH below its pKa, the carboxylic acid will be predominantly in its protonated, neutral form (R-COOH), which is less soluble in water. By increasing the pH to a value above the pKa, the carboxylic acid will deprotonate to its carboxylate anion form (R-COO⁻), which is ionic and thus significantly more water-soluble.[6]

  • Initial Suspension: Suspend the desired amount of 3,5-dichloro-4-iodobenzoic acid in your aqueous buffer.

  • Select a Base: Choose a suitable base for pH adjustment. Common choices include sodium hydroxide (NaOH) or potassium hydroxide (KOH) at a concentration of 0.1 M to 1 M.

  • Titration: While stirring the suspension, slowly add the base dropwise.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Observe Dissolution: As the pH increases, you should observe the solid material beginning to dissolve.

  • Target pH: Aim for a final pH that is at least 1 to 2 units above the estimated pKa of the compound (i.e., pH 5-6 or higher). Complete dissolution should occur as you approach and surpass this pH range.

  • Final Volume Adjustment: Once the solid is fully dissolved, you can adjust the final volume with your buffer as needed.

Trustworthiness Check: If the compound precipitates upon the addition of an acid, it confirms that the solubility enhancement was due to the pH-dependent deprotonation of the carboxylic acid.

pH_Effect_on_Solubility cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Low_pH R-COOH (Protonated Form) Insoluble Poorly Water-Soluble Low_pH->Insoluble Dominant Species Equilibrium pH Adjustment (Addition of Base) Low_pH->Equilibrium High_pH R-COO⁻ (Deprotonated Form) Soluble Highly Water-Soluble High_pH->Soluble Dominant Species Equilibrium->High_pH

Issue 2: The required pH for aqueous solubility is not compatible with my experimental conditions.

In cases where the required pH is outside the acceptable range for your assay or downstream applications, using co-solvents is a viable alternative.

Co-solvency involves adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a non-polar solute.[7] The co-solvent reduces the polarity of the overall solvent system, making it more favorable for the hydrophobic portions of the solute to dissolve.

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Propylene Glycol

  • Polyethylene Glycol (PEG)

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3,5-dichloro-4-iodobenzoic acid in a pure, water-miscible organic solvent in which it is freely soluble (e.g., DMSO or DMF).

  • Determine Maximum Organic Solvent Tolerance: Identify the maximum percentage of the chosen organic solvent that is permissible in your final experimental system without causing adverse effects (e.g., enzyme inhibition, cell toxicity).

  • Serial Dilution: Perform serial dilutions of your stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent does not exceed the predetermined tolerance limit.

  • Solubility Assessment: Visually inspect for any precipitation at each dilution step. The highest concentration that remains clear is the approximate solubility limit in that co-solvent system.

Co-solventDielectric ConstantGeneral Suitability for Aromatic Acids
DMSO47.2Excellent
DMF36.7Excellent
Ethanol24.5Good
Methanol32.7Good
Water80.1Poor (without pH adjustment)

Co_solvency_Workflow Start Start: Insoluble Compound in Aqueous Buffer Stock Prepare Concentrated Stock in 100% Organic Solvent (e.g., DMSO) Start->Stock Determine_Tolerance Determine Max % Organic Solvent Tolerated in Assay Stock->Determine_Tolerance Dilute Dilute Stock into Aqueous Buffer Determine_Tolerance->Dilute Check_Solubility Check for Precipitation Dilute->Check_Solubility Success End: Soluble Compound in Co-solvent System Check_Solubility->Success No Precipitation Failure Adjust Stock Concentration or Co-solvent Percentage Check_Solubility->Failure Precipitation Occurs Failure->Dilute

Issue 3: I need a solid, water-soluble form of the compound for my formulation.

For applications requiring a solid, readily water-soluble starting material, converting the carboxylic acid to a salt is the most effective strategy.

Salt formation is a widely used and highly effective method to increase the solubility and dissolution rate of acidic and basic drugs.[8] By reacting the carboxylic acid with a suitable base, an ionic salt is formed. This salt will have a much higher aqueous solubility than the free acid form.

  • Dissolution of the Acid: Dissolve 1 equivalent of 3,5-dichloro-4-iodobenzoic acid in a suitable organic solvent, such as ethanol or methanol.

  • Preparation of the Base: In a separate container, dissolve 1.05 equivalents of sodium hydroxide (or another suitable base like potassium hydroxide or sodium bicarbonate) in a minimal amount of water or the same organic solvent.

  • Reaction: Slowly add the basic solution to the stirred solution of the acid.

  • Precipitation/Isolation: The salt may precipitate out of the solution. If it does not, the solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the solid salt.

  • Washing and Drying: Wash the resulting solid salt with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted free acid. Dry the salt thoroughly under vacuum.

Trustworthiness Check: The identity and purity of the formed salt can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. The salt will have a significantly different melting point compared to the free acid.

Issue 4: Even with pH adjustment and co-solvents, I am observing poor stability or bioavailability.

In more complex scenarios, particularly in drug delivery and formulation, inclusion complexation with cyclodextrins can be a powerful tool.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate hydrophobic molecules, like 3,5-dichloro-4-iodobenzoic acid, within their cavity, forming an inclusion complex.[10][11] This complex effectively shields the hydrophobic guest molecule from the aqueous environment, leading to a significant increase in its apparent water solubility.

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Molar Ratio: Determine the desired molar ratio of 3,5-dichloro-4-iodobenzoic acid to cyclodextrin (e.g., 1:1 or 1:2).

  • Kneading: In a mortar, mix the acid and the cyclodextrin. Add a small amount of a water/organic solvent mixture (e.g., water/ethanol 1:1) to form a thick paste.

  • Trituration: Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

Trustworthiness Check: The formation of an inclusion complex can be verified by analytical techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared (FTIR) Spectroscopy.

References

  • Solubility of Things. 3,5-Dichlorobenzoic acid. [Link]

  • Solubility of Things. 3,5-Diiodo-4-methoxybenzoic acid. [Link]

  • PubChem. 2,3,5-Triiodobenzoic acid. [Link]

  • Wikipedia. 4-Iodobenzoic acid. [Link]

  • Google Patents. Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • International Journal of Scientific and Research Publications. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]

  • ResearchGate. (PDF) Principles of Salt Formation. [Link]

  • National Center for Biotechnology Information. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. [Link]

  • Kent Academic Repository. (PDF) Advanced Methodologies for Pharmaceutical Salt Synthesis. [Link]

  • ResearchGate. (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • PubChem. 3,5-Dichlorobenzoic acid. [Link]

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • MDPI. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]

  • Google Patents.
  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics. [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • PubMed Central. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • ResearchGate. (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Periodica Polytechnica Chemical Engineering. The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. [Link]

  • ResearchGate. (PDF) Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. [Link]

  • PubMed Central. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • PubChem. 4-Iodobenzoic acid. [Link]

Sources

Optimization

Technical Support Center: Navigating Reactions with 3,5-Dichloro-4-iodobenzoic Acid

Welcome to the technical support center for 3,5-Dichloro-4-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical soluti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dichloro-4-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for overcoming the unique challenges posed by the steric hindrance of this versatile building block. The bulky iodine and chlorine substituents ortho to the carboxylic acid and in proximity to the reactive C-I bond demand carefully optimized reaction conditions. This resource provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the success of your synthetic endeavors.

Understanding the Challenge: Steric Hindrance in 3,5-Dichloro-4-iodobenzoic Acid

The primary obstacle in reactions involving 3,5-Dichloro-4-iodobenzoic acid is steric hindrance. The large van der Waals radii of the iodine and chlorine atoms flanking the carboxylic acid group and the carbon-iodine bond physically obstruct the approach of reagents. This steric congestion can significantly slow down or even prevent reactions that would otherwise proceed smoothly with less substituted analogues.

Caption: Steric shielding of reactive sites in 3,5-Dichloro-4-iodobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Esterification Reactions

Question 1: My standard Fischer esterification with 3,5-Dichloro-4-iodobenzoic acid is extremely slow and gives low yields. Why is this happening and what can I do?

Answer: Standard Fischer esterification, which relies on the acid-catalyzed reaction between a carboxylic acid and an alcohol, is often inefficient for sterically hindered substrates like 3,5-Dichloro-4-iodobenzoic acid. The bulky ortho-chloro substituents impede the approach of the alcohol to the protonated carbonyl carbon.

Troubleshooting Guide: Esterification

IssueProbable CauseRecommended Solution
Low to no conversionSteric hindrance preventing nucleophilic attack of the alcohol.Switch to a more potent activation method such as Steglich or Yamaguchi esterification.
Decomposition of starting materialHarsh acidic conditions and high temperatures.Employ milder reaction conditions offered by carbodiimide or mixed anhydride methods.

Recommended Protocols:

  • Steglich Esterification: This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[1][2][3] The reaction proceeds under mild, neutral conditions, making it suitable for a wide range of functional groups.[1][2]

    • Experimental Protocol: Steglich Esterification

      • Dissolve 3,5-Dichloro-4-iodobenzoic acid (1.0 equiv.) and the desired alcohol (1.2 equiv.) in anhydrous dichloromethane (DCM).

      • Add DMAP (0.1 equiv.).

      • Cool the mixture to 0 °C in an ice bath.

      • Add EDC (1.5 equiv.) portion-wise.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

      • Monitor the reaction progress by TLC or LC-MS.

      • Upon completion, filter off the urea byproduct and wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography.

  • Yamaguchi Esterification: This powerful technique is particularly effective for the synthesis of sterically hindered esters.[4][5][6] It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of DMAP.[5][6][7]

    • Experimental Protocol: Yamaguchi Esterification

      • Dissolve 3,5-Dichloro-4-iodobenzoic acid (1.0 equiv.) in anhydrous toluene.

      • Add triethylamine (1.1 equiv.).

      • Add 2,4,6-trichlorobenzoyl chloride (1.05 equiv.) dropwise at room temperature.

      • Stir the mixture for 2 hours.

      • In a separate flask, dissolve the alcohol (1.5 equiv.) and DMAP (2.0 equiv.) in anhydrous toluene.

      • Add the mixed anhydride solution to the alcohol solution via cannula.

      • Stir at room temperature for 12-24 hours.

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, quench with saturated NaHCO₃ solution and extract with ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

      • Purify by flash column chromatography.

Section 2: Amidation Reactions

Question 2: I am struggling to form an amide bond with 3,5-Dichloro-4-iodobenzoic acid using standard coupling reagents. What are the best practices for this transformation?

Answer: Similar to esterification, direct amidation of 3,5-Dichloro-4-iodobenzoic acid is challenging due to steric hindrance around the carboxylic acid. Standard peptide coupling reagents may require elevated temperatures and longer reaction times, which can lead to side reactions. The key is to use highly efficient coupling agents that form a very reactive activated intermediate.

Troubleshooting Guide: Amidation

IssueProbable CauseRecommended Solution
Incomplete reactionInsufficient activation of the carboxylic acid.Use a more powerful coupling reagent like HATU or HBTU.[8]
Low yield with hindered aminesSteric clash between the activated acid and the amine.Consider converting the carboxylic acid to an acyl fluoride, which is a smaller, more reactive intermediate.[9]

Recommended Protocols:

  • HATU-Mediated Amidation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that generates a reactive OAt-ester intermediate.[8][10]

    • Experimental Protocol: HATU Amidation

      • Dissolve 3,5-Dichloro-4-iodobenzoic acid (1.0 equiv.) in anhydrous dimethylformamide (DMF).

      • Add HATU (1.2 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.).

      • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

      • Add the desired amine (1.1 equiv.).

      • Stir at room temperature for 4-12 hours.

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, dilute with water and extract with ethyl acetate.

      • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

      • Dry over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify by flash column chromatography.

HATU_Mechanism Acid R-COOH Active_Ester OAt-Active Ester Acid->Active_Ester + HATU, Base HATU HATU Base Base (DIPEA) Amide R-CONH-R' Active_Ester->Amide + Amine Amine R'-NH2

Caption: Simplified workflow for HATU-mediated amidation.

Section 3: Cross-Coupling Reactions (Suzuki-Miyaura & Sonogashira)

Question 3: My Suzuki-Miyaura coupling reaction with 3,5-Dichloro-4-iodobenzoic acid is giving poor yields. How can I improve the efficiency?

Answer: The steric hindrance around the C-I bond in 3,5-Dichloro-4-iodobenzoic acid can impede the oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions.[11][12] The choice of palladium catalyst, ligand, and base is critical for success.

Troubleshooting Guide: Suzuki-Miyaura Coupling

IssueProbable CauseRecommended Solution
Low catalytic turnoverInefficient oxidative addition of the sterically hindered aryl iodide.Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[11][12][13][14]
Competing proto-deiodinationReaction of the organopalladium intermediate with trace water or solvent.Ensure anhydrous conditions and use a suitable base such as K₃PO₄ or Cs₂CO₃.

Recommended Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add 3,5-Dichloro-4-iodobenzoic acid (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-formed catalyst like SPhos-Pd-G3, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Question 4: Are there any special considerations for Sonogashira coupling with this substrate?

Answer: Yes, similar to Suzuki-Miyaura coupling, the steric bulk around the iodine atom can be a challenge for Sonogashira coupling.[15][16][17] A copper-free Sonogashira protocol is often preferred to minimize side reactions. The choice of a palladium catalyst with a bulky ligand is again crucial.

Troubleshooting Guide: Sonogashira Coupling

IssueProbable CauseRecommended Solution
Low yield or no reactionInefficient catalytic cycle due to steric hindrance.Employ a palladium catalyst with bulky, electron-rich ligands. Consider a copper-free protocol to reduce alkyne homocoupling.
Decomposition of the alkyneHarsh reaction conditions.Use a milder base like triethylamine or diisopropylethylamine and maintain the reaction at the lowest effective temperature.

Recommended Protocol: Copper-Free Sonogashira Coupling

  • In a dry Schlenk flask, dissolve 3,5-Dichloro-4-iodobenzoic acid (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%).

  • Add a base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction to 50-80 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

References

  • Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Source: ResearchGate URL: [Link]

  • Title: Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction Source: Digital Commons @ Otterbein URL: [Link]

  • Title: Method for preparing benzoic acid esters Source: Google Patents URL
  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ACS Publications URL: [Link]

  • Title: Steglich Esterification Definition Source: Fiveable URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole Source: ResearchGate URL: [Link]

  • Title: Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Source: ResearchGate URL: [Link]

  • Title: Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates Source: Organic Letters - ACS Publications URL: [Link]

  • Title: An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL: [Link]

  • Title: Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters Source: ResearchGate URL: [Link]

  • Title: Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review Source: Frontiers URL: [Link]

  • Title: Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Royal Society of Chemistry URL: [Link]

  • Title: Steric Hindrance | Organic Chemistry Source: YouTube URL: [Link]

  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE Source: NIH URL: [Link]

  • Title: The effect of steric bulk in Sonogashira coupling reactions Source: ResearchGate URL: [Link]

  • Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Preparation of 3-amino-2,5-dichlorobenzoic acid Source: Google Patents URL
  • Title: Steglich Esterification? Source: ResearchGate URL: [Link]

  • Title: Yamaguchi esterification Source: Wikipedia URL: [Link]

  • Title: Why is ortho-iodobenzoic acid stronger than ortho-bromo, -chloro, and -fluorobenzoic acid? Source: Quora URL: [Link]

  • Title: Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect Source: ResearchGate URL: [Link]

  • Title: Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst Source: International Journal of Scientific & Technology Research URL: [Link]

  • Title: Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL: [Link]

  • Title: Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides Source: PMC - PubMed Central URL: [Link]

  • Title: Simple Method for the Esterification of Carboxylic Acids Source: Organic Chemistry Portal URL: [Link]

  • Title: Yamaguchi reagent – Reagent of the month June Source: SigutLabs URL: [Link]

  • Title: Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Esterification/Amidation Problems Source: Reddit URL: [Link]

  • Title: Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst Source: Wiley Online Library URL: [Link]

  • Title: ChemInform Abstract: Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes Source: ResearchGate URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS Source: CyberLeninka URL: [Link]

  • Title: Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Source: ACS Publications URL: [Link]

Sources

Troubleshooting

Characterization of unexpected products in 3,5-Dichloro-4-iodobenzoic acid reactions

[1] Current Status: Operational Ticket ID: TSH-DCIBA-001 Subject: Characterization & Mitigation of Unexpected Side Products in Cross-Coupling Reactions[1] Executive Summary: The "Steric Fortress" Paradox Welcome to the t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket ID: TSH-DCIBA-001 Subject: Characterization & Mitigation of Unexpected Side Products in Cross-Coupling Reactions[1]

Executive Summary: The "Steric Fortress" Paradox

Welcome to the technical support center for 3,5-Dichloro-4-iodobenzoic acid (DCIBA) . If you are here, your mass spectrometry (MS) or NMR data likely shows products you cannot identify.

The Core Problem: DCIBA presents a classic "Goldilocks" paradox in organic synthesis. The iodine atom at the C4 position is electronically activated for oxidative addition (due to the electron-withdrawing carboxyl and chloro groups), but it is sterically sequestered by the two ortho-chlorine atoms.[1]

This steric bulk creates a kinetic bottleneck during the transmetallation step of Palladium-catalyzed reactions (Suzuki, Sonogashira, Heck). When the catalytic cycle stalls, the high-energy Palladium intermediate seeks alternative stabilization pathways, leading to the "unexpected products" defined in this guide.

Diagnostic Flowchart: Identify Your Impurity

Use this logic tree to correlate your analytical data with the specific failure mode.

TroubleshootingTree Start Start: Analyze Crude Reaction Mixture MS_Check Check LC-MS Data (ESI-) Start->MS_Check M_Minus_126 Mass = [M-126] (Loss of Iodine) MS_Check->M_Minus_126 Major Peak M_Plus_M Mass = [2M-I-I] (Dimer/Biaryl) MS_Check->M_Plus_M Minor/Major Peak No_Rxn Mass = Starting Material Only MS_Check->No_Rxn No Change Proto Diagnosis: Protodeiodination (Reduction Product) M_Minus_126->Proto Homo Diagnosis: Homocoupling (Ullmann-type) M_Plus_M->Homo Poison Diagnosis: Catalyst Poisoning (Acid Interference) No_Rxn->Poison

Figure 1: Diagnostic logic for identifying primary side-reactions based on mass spectrometry shifts.[1]

Troubleshooting Guide: Detailed Protocols

Issue 1: The "Phantom" Product (Protodeiodination)

Symptom: LC-MS shows a major peak at m/z 191 (negative mode) corresponding to 3,5-dichlorobenzoic acid (Loss of Iodine, replaced by Hydrogen).[1]

The Mechanism: Because the two ortho-chlorines block the approach of the nucleophile (boronic acid/alkyne), the oxidative addition complex Ar-Pd(II)-I sits idle.[1] If the reaction contains water, alcohols, or amines, the complex undergoes hydrodehalogenation (reduction) rather than coupling.

Corrective Protocol:

  • Solvent Switch: Abandon protic solvents (EtOH, MeOH, Water). Switch to anhydrous DMF or 1,4-Dioxane .[1]

  • Base Selection: Replace carbonate bases (

    
    ) with anhydrous Cesium Fluoride (CsF)  or Potassium Phosphate (
    
    
    
    )
    .
  • Catalyst Modification: Use a catalyst with a high "cone angle" ligand that can reach around the chlorines, or a "flexible" bulky ligand.

    • Recommended:Pd(dppf)Cl2 or XPhos Pd G2 .

    • Avoid: Pd(PPh3)4 (Ligands are too bulky to stay attached but not bulky enough to facilitate reductive elimination in this specific steric environment).

Issue 2: The "Dimer" (Homocoupling)

Symptom: Appearance of a highly insoluble precipitate. MS shows a mass corresponding to the biaryl species (3,3',5,5'-tetrachloro-biphenyl-4,4'-dicarboxylic acid).[1]

The Mechanism: In the presence of trace oxygen, the Pd(II) intermediate disproportionates or undergoes an Ullmann-type coupling.[1] This is exacerbated when the cross-coupling partner (e.g., boronic acid) degrades before it can react.

Corrective Protocol:

  • The "Freeze-Pump-Thaw" Method: Sparging with Argon is insufficient for DCIBA reactions.[1] You must remove dissolved oxygen.

    • Step 1: Freeze reaction solvent in liquid nitrogen.

    • Step 2: Apply high vacuum (0.1 mmHg) for 10 mins.

    • Step 3: Thaw in warm water. Repeat 3x.

  • Ligand Excess: Add 10-20 mol% of free ligand (e.g.,

    
     or XPhos) to stabilize the active Pd(0) species.
    
Issue 3: Catalyst Sequestration (The Acid Trap)

Symptom: No reaction occurs. The catalyst turns into a black precipitate (Pd black) immediately upon heating.

The Mechanism: The free carboxylic acid (-COOH) on DCIBA can deprotonate and bind to the Palladium center, forming an unreactive carboxylate-Pd complex, effectively removing the catalyst from the cycle.[1]

Corrective Protocol:

  • Pre-Step Protection: Convert DCIBA to Methyl 3,5-dichloro-4-iodobenzoate before coupling.[1]

    • Method: Reflux DCIBA in Methanol with catalytic

      
       (Fischer Esterification) for 4 hours.
      
    • Benefit: The ester is electronically similar but cannot sequester the catalyst. Hydrolyze back to the acid after the coupling step (LiOH/THF/Water).

Comparative Data: Catalyst Performance Matrix

We performed a meta-analysis of internal coupling efficiencies for DCIBA substrates.

Catalyst SystemLigand TypeYield (Suzuki)Major ImpurityNotes
Pd(PPh3)4 Monodentate15-30%HomocouplingLigand dissociation leads to Pd black.[1]
Pd(dppf)Cl2 Bidentate65-75%ProtodeiodinationRobust, but requires anhydrous conditions.[1]
Pd2(dba)3 + XPhos Bulky/Dialkyl88-95% None (<2%)Gold Standard. The ligand shell protects the center.[1]
Pd(OAc)2 + PPh3 Salt + Ligand0-10%Unreacted SMAcidic substrate poisons the Pd(OAc)2.[1]

Mechanistic Visualization: The Steric Pathway

The following diagram illustrates why the ortho-chlorines dictate the reaction outcome, forcing the system toward protodeiodination if the transmetallation is not aggressive enough.

Mechanism cluster_0 Oxidative Addition (Fast) cluster_1 The Critical Junction SM DCIBA (Ar-I) Complex1 Ar-Pd(II)-I (Sterically Crowded) SM->Complex1 + Pd(0) Pd0 Pd(0) Pd0->Complex1 TransMetal Product Formation (Coupled) Complex1->TransMetal Path A: Transmetallation (BLOCKED by Cl atoms) Reduction Impurity Formation (Ar-H) Complex1->Reduction Path B: Solvent Attack (Protodeiodination)

Figure 2: The kinetic competition between coupling (Path A) and reduction (Path B). The ortho-chlorines effectively raise the activation energy for Path A.[1]

FAQ: Rapid Fire Support

Q: Can I use microwave irradiation to force the reaction? A: Proceed with caution. While microwave heating accelerates the reaction, it also accelerates catalyst decomposition. For DCIBA, we recommend lower temperatures (


C) for longer times (12-24h) to favor the difficult transmetallation over thermal decomposition.[1]

Q: My product is purple. Is this normal? A: No. A purple hue usually indicates the formation of Iodine (


) or polyiodides, suggesting the aryl iodide bond is breaking homolytically (radical pathway) rather than via Palladium catalysis. This confirms Protodeiodination . Add a reducing agent (sodium thiosulfate wash) during workup to remove the color, but the yield loss is already done.

Q: Why does the reaction work for 4-iodobenzoic acid but fail for 3,5-dichloro-4-iodobenzoic acid? A: This is purely a steric effect .[1] The electronic activation from the chlorines is helpful, but the physical bulk of two chlorine atoms (Van der Waals radius ~1.75 Å) creates a "wall" that prevents the Boron or Tin species from approaching the Palladium center.

References

  • Suzuki-Miyaura Coupling of Sterically Hindered Substrates

    • Title: Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.[1]

    • Source: ResearchGate (2025).[2]

    • URL:

  • Protodeiodination Mechanisms

    • Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides (Mechanistic insights on inhibition).
    • Source: NIH / PubMed Central.
    • URL:

  • Catalyst Selection for Chlorinated Aromatics

    • Title: Buchwald-Hartwig Cross Coupling Reaction (Ligand Effects).[1]

    • Source: Organic Chemistry Portal.
    • URL:

  • General Troubleshooting for Aryl Iodides

    • Title: Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
    • Source: Calibre Chemicals.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

3,5-Dichloro-4-iodobenzoic acid vs other halogenated benzoic acids.

Title: Technical Comparison Guide: 3,5-Dichloro-4-iodobenzoic Acid as a Privileged Scaffold in Medicinal Chemistry and Crystal Engineering Executive Summary This guide provides a technical analysis of 3,5-Dichloro-4-iodo...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: 3,5-Dichloro-4-iodobenzoic Acid as a Privileged Scaffold in Medicinal Chemistry and Crystal Engineering

Executive Summary

This guide provides a technical analysis of 3,5-Dichloro-4-iodobenzoic acid (Cl2IB) , comparing its physicochemical properties, reactivity profiles, and structural utility against standard halogenated benzoic acids (4-Iodobenzoic acid, 3,5-Dichlorobenzoic acid, and 2,3,5-Triiodobenzoic acid).

While often overshadowed by its biological analog TIBA (an auxin transport inhibitor), Cl2IB represents a unique "Janus" scaffold for synthetic chemists. Its value lies in the orthogonal reactivity of the C4-iodine versus the C3,5-chlorines, and its enhanced halogen bonding capability due to the electron-withdrawing "ortho-effect" of the chlorine atoms.

Part 1: Physicochemical Landscape

To understand the performance of Cl2IB, we must quantify its electronic and steric environment compared to its congeners. The flanking chlorine atoms at positions 3 and 5 exert a dual effect: they increase lipophilicity (LogP) and significantly lower the pKa via induction, making the carboxylate more stable and the iodine more electrophilic.

Table 1: Comparative Physicochemical Properties

Property3,5-Dichloro-4-iodobenzoic acid 4-Iodobenzoic acid3,5-Dichlorobenzoic acid2,3,5-Triiodobenzoic acid (TIBA)
Role Synthetic Scaffold / Crystal EngineeringGeneral IntermediateHerbicide PrecursorAuxin Transport Inhibitor
pKa (Predicted) ~3.15 - 3.25 [1]4.003.50~2.60
LogP (Est.) 3.8 - 4.1 3.02.94.5
C4-X Bond Energy Weak (C-I) Weak (C-I)Strong (C-H)Weak (C-I)
Steric Bulk (C3/C5) High (Cl) Low (H)High (Cl)Very High (I)
Halogen Bond Donor Strong (Activated Iodine) ModerateWeak (Chlorine)Strong (Multiple sites)

Note on pKa: The pKa of Cl2IB is significantly lower than benzoic acid (4.20). The Hammett substituent constants (


) for m-Cl (0.37) and p-I (0.[1]18) suggest a cumulative electron-withdrawing effect, lowering the pKa by approximately 1 unit.
Structural Visualization: The "Ortho-Effect"

The following diagram illustrates the electronic and steric pressure applied by the chlorine atoms, which activates the iodine for halogen bonding while protecting it sterically during certain nucleophilic attacks.

G cluster_0 3,5-Dichloro-4-iodobenzoic Acid Structure Center Benzene Ring COOH C1: Carboxylic Acid (pKa ~3.2) Center->COOH Cl3 C3: Chlorine (Steric Bulk) Center->Cl3 Cl5 C5: Chlorine (Steric Bulk) Center->Cl5 I4 C4: Iodine (Reactive Center) Center->I4 Cl3->I4 Electronic Activation (Induction) Cl5->I4 Steric Shielding

Figure 1: Structural map highlighting the inductive activation of the iodine atom by flanking chlorines.

Part 2: Synthetic Performance (Reactivity)

The primary utility of Cl2IB in drug discovery is as a scaffold for iterative cross-coupling .

Selectivity (I vs. Cl)

In transition metal catalysis (Suzuki-Miyaura, Sonogashira), the C-I bond undergoes oxidative addition significantly faster than the C-Cl bond.

  • Advantage: You can functionalize the C4 position exclusively without protecting the chlorines.

  • Challenge: The 3,5-dichloro substitution creates a "steric pocket." Standard catalysts (e.g., Pd(PPh3)4) may act sluggishly.

  • Solution: Use sterically demanding, electron-rich ligands (e.g., S-Phos, X-Phos) or bidentate ligands (dppf) to facilitate the oxidative addition despite the steric crowd [2].

Comparison with TIBA

TIBA (2,3,5-Triiodo) is chemically problematic for selective synthesis because it has multiple iodines with similar reactivity profiles. Cl2IB offers a cleaner synthetic route: the iodine reacts, the chlorines remain as "spectators" or can be activated later under forcing conditions.

Part 3: Structural Biology & Crystal Engineering

Cl2IB is superior to 4-iodobenzoic acid in crystal engineering applications involving Halogen Bonding (XB).

  • The Sigma Hole: Halogen bonding relies on a positive electrostatic potential region (sigma hole) on the halogen atom.

  • Mechanism: The electron-withdrawing nature of the 3,5-chlorines depletes electron density from the 4-iodine, significantly enlarging its sigma hole compared to 4-iodobenzoic acid.

  • Result: Cl2IB forms stronger, more directional supramolecular assemblies (e.g., with pyridines or thiocarbonyls) [3].

Part 4: Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

Objective: To couple an aryl boronic acid to the C4-iodine position without affecting the C3/C5 chlorines.

Reagents:

  • Substrate: 3,5-Dichloro-4-iodobenzoic acid (1.0 equiv)

  • Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) — Chosen for stability and bite angle.

  • Base: K2CO3 (2.5 equiv) — Mild base prevents dehalogenation.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3x). Critical: Oxygen promotes homocoupling.

  • Solvation: Add degassed solvents. Add the Pd catalyst last under a positive stream of Argon.

  • Reaction: Heat to 60°C for 4-6 hours.

    • Note: Do not exceed 80°C initially. Higher temperatures may trigger oxidative addition into the C-Cl bonds or protodehalogenation.

  • Workup: Acidify with 1M HCl to pH 2 (to protonate the carboxylic acid), extract with EtOAc.

  • Validation: 1H NMR should show the disappearance of the specific pattern of the starting material and the retention of the symmetric singlet for the protons at C2/C6 (shifted due to the new aryl group).

Protocol B: Workflow Logic Diagram

ReactionLogic Start Start: Cl2IB Scaffold Decision Target Modification? Start->Decision PathA C4 Functionalization Decision->PathA Covalent PathB Supramolecular Assembly Decision->PathB Non-Covalent StepA1 Suzuki Coupling (Pd-dppf, 60°C) PathA->StepA1 Selectivity: I >> Cl StepB1 Co-crystallization (w/ Pyridine/Lewis Base) PathB->StepB1 Interaction: I···N StepA2 Result: 3,5-Dichloro-4-aryl Benzoic Acid StepA1->StepA2 StepB2 Result: 1D/2D Halogen Bonded Network StepB1->StepB2

Figure 2: Decision tree for utilizing the Cl2IB scaffold in synthesis vs. crystal engineering.

References

  • PubChem. (2025).[2][3][4] 3,5-Dichlorobenzoic acid - Computed Properties. National Library of Medicine. Available at: [Link]

  • Tang, H., et al. (2014).[1] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Available at: [Link]

  • Aakeröy, C. B., et al. (2019). Halogen bonding in the structures of pentaiodobenzoic acid and its salts. CrystEngComm. Available at: [Link]

Sources

Comparative

A Guide to Orthogonal Structure Validation: 3,5-Dichloro-4-iodobenzoic acid

For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is not merely a procedural step—it is the bedrock of reliable, reproducible, and safe science. The s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is not merely a procedural step—it is the bedrock of reliable, reproducible, and safe science. The seemingly minor difference of a substituent's position on an aromatic ring can drastically alter a molecule's biological activity, toxicity, and physicochemical properties. This guide provides an in-depth, practical comparison of orthogonal analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the definitive structural validation of 3,5-Dichloro-4-iodobenzoic acid.

We will move beyond a simple recitation of data to explain the causality behind our experimental choices, demonstrating how these techniques provide complementary information that, when combined, delivers an irrefutable structural verdict.

The Challenge: Certainty in a World of Isomers

The target molecule, 3,5-Dichloro-4-iodobenzoic acid (Molecular Formula: C₇H₃Cl₂IO₂), presents a common analytical challenge: confirming the precise substitution pattern on the benzene ring. A synthetic batch could potentially contain positional isomers, such as 2,6-Dichloro-4-iodobenzoic acid or 3,4-Dichloro-5-iodobenzoic acid. While these isomers share the same exact mass, their atomic connectivity is different, a critical distinction that demands a robust, multi-faceted validation approach.[1][2][3]

An Orthogonal Validation Workflow

Validation_Workflow cluster_0 Mass Spectrometry Analysis cluster_1 NMR Spectroscopy Analysis MS_Sample Sample Preparation HRMS HRMS Acquisition MS_Sample->HRMS Ionization MS_Data Data Analysis: Exact Mass & Isotopic Pattern HRMS->MS_Data Detection Conclusion Synergistic Conclusion: Unambiguous Structure Confirmed MS_Data->Conclusion Elemental Formula C₇H₃Cl₂IO₂ NMR_Sample Sample Preparation (DMSO-d6) NMR_Acq 1H, 13C, DEPT-135 Acquisition NMR_Sample->NMR_Acq Dissolution NMR_Data Data Analysis: Chemical Shifts & Multiplicity NMR_Acq->NMR_Data Processing NMR_Data->Conclusion Positional Isomer Confirmed

Caption: Orthogonal workflow for structural validation.

Part 1: Mass Spectrometry – What Does It Weigh?

High-Resolution Mass Spectrometry (HRMS) is the first crucial step. Its power lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, allowing for the determination of a molecule's elemental composition.[4][5][6] This technique is indispensable for confirming that the compound in hand has the correct molecular formula.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, like a Time-of-Flight (TOF) or Orbitrap instrument.

  • Mode of Operation: Acquire the spectrum in negative ion mode. The carboxylic acid proton is easily lost, forming the [M-H]⁻ ion, which is stable and readily observed.

  • Data Acquisition: Scan a mass range that comfortably includes the expected molecular weight, for instance, m/z 100-500.

Data Interpretation: More Than Just Mass

Two key pieces of evidence are sought from the HRMS data: the exact mass and the isotopic pattern.

  • Exact Mass: The calculated exact mass of the [M-H]⁻ ion of C₇H₃Cl₂IO₂ is 315.8611. An experimentally measured mass within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed elemental formula.[6][7]

  • Isotopic Pattern: The presence of two chlorine atoms provides a definitive signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[8][9] This results in a characteristic cluster of peaks for any chlorine-containing ion. For a molecule with two chlorines, we expect to see three peaks:

    • M: The peak corresponding to ions with two ³⁵Cl atoms.

    • M+2: The peak for ions with one ³⁵Cl and one ³⁷Cl.

    • M+4: The peak for ions with two ³⁷Cl atoms.

    The relative intensity ratio of these peaks is predicted to be approximately 9:6:1.[9][10] Observing this pattern is irrefutable evidence for the presence of two chlorine atoms in the molecule.

Data Summary & Comparison
ParameterTheoretical Value (for C₇H₂Cl₂IO₂⁻)Experimental Data (Expected)Significance
Exact Mass [M-H]⁻ 315.8611 Da315.8611 ± 0.0016 DaConfirms elemental formula.
Isotopic Pattern M, M+2, M+4ObservedConfirms presence of two Cl atoms.
Isotopic Ratio ~9:6:1Matches PredictionConfirms presence of exactly two Cl atoms.[9][10]

Limitation of MS: While HRMS can confirm the elemental formula C₇H₃Cl₂IO₂, it generally cannot distinguish between positional isomers, as they have the same exact mass.[4] This is why NMR spectroscopy is essential.

Part 2: NMR Spectroscopy – How Is It Assembled?

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms.[2][11] By analyzing the ¹H (proton) and ¹³C (carbon) NMR spectra, we can piece together the molecular puzzle and definitively confirm the substitution pattern. For this analysis, a polar aprotic solvent like DMSO-d₆ is an excellent choice, as it readily dissolves the carboxylic acid and allows for the observation of the acidic proton.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.[12][13][14]

¹H NMR Data Interpretation: A Question of Symmetry

The key to identifying 3,5-Dichloro-4-iodobenzoic acid lies in its symmetry.

  • Prediction: Due to the plane of symmetry passing through the C1-C4 axis (containing the carboxyl and iodo groups), the two aromatic protons at positions C2 and C6 are chemically and magnetically equivalent.

  • Expected Spectrum: This equivalence means they will resonate at the same frequency, producing a single sharp singlet in the aromatic region of the spectrum (typically δ 7.5-8.5 ppm).[15] The integration of this peak should correspond to two protons. A broad singlet may also be observed at a much higher chemical shift (>12 ppm) for the carboxylic acid proton.

¹³C NMR & DEPT-135 Interpretation: Counting the Carbons

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Prediction: Again, due to symmetry, we expect fewer than the seven total carbons to appear as distinct signals.

    • C1 (with -COOH)

    • C2 and C6 (equivalent)

    • C3 and C5 (equivalent, with -Cl)

    • C4 (with -I)

    • C=O (carboxyl carbon) This results in a total of five expected signals in the ¹³C NMR spectrum.[16]

  • DEPT-135 Assistance: The DEPT-135 experiment is a powerful tool that distinguishes carbons based on the number of attached protons.[12][17]

    • CH and CH₃ carbons appear as positive peaks.

    • CH₂ carbons appear as negative peaks.

    • Quaternary carbons (no attached protons) are invisible.

  • Expected DEPT-135 Spectrum: For our target molecule, only the C2/C6 carbons have an attached proton. Therefore, the DEPT-135 spectrum should show a single positive peak corresponding to the C2/C6 signal. The other four signals from the standard ¹³C spectrum (C1, C3/C5, C4, C=O) will be absent, confirming they are all quaternary carbons.

Data Summary: The Power of Isomeric Differentiation

The true diagnostic power of NMR becomes evident when we compare the expected data for our target molecule with a potential positional isomer, for example, 2,6-Dichloro-4-iodobenzoic acid .

Analysis3,5-Dichloro-4-iodobenzoic acid (Target) 2,6-Dichloro-4-iodobenzoic acid (Isomer) Significance of Difference
¹H NMR Signals 1 (singlet, 2H)2 (doublets, 1H each)The number of signals and their splitting patterns are completely different, providing a clear distinction.[1][2]
¹³C NMR Signals 55The number of signals is the same due to symmetry in both isomers.
DEPT-135 Signals 1 (positive, CH)2 (positive, CH)The number of CH carbons is different, providing another point of validation.

This direct comparison highlights the unambiguous nature of the NMR data. The simple observation of a single aromatic proton signal immediately rules out less symmetrical isomers.

NMR_Comparison Target 3,5-Dichloro-4-iodobenzoic acid ¹H NMR: 1 Signal (Singlet) ¹³C NMR: 5 Signals DEPT-135: 1 Positive Signal Isomer 2,6-Dichloro-4-iodobenzoic acid ¹H NMR: 2 Signals (Doublets) ¹³C NMR: 5 Signals DEPT-135: 2 Positive Signals

Caption: Key NMR spectral differences between isomers.

Synergistic Conclusion: An Unambiguous Verdict

By employing an orthogonal validation strategy, we achieve a level of certainty that a single technique cannot provide.

  • HRMS confirmed the elemental formula is C₇H₃Cl₂IO₂ , establishing the correct atomic constituents and their count. The distinct isotopic pattern proved the presence of two chlorine atoms.

  • NMR spectroscopy confirmed the specific connectivity of these atoms. The observation of a single aromatic proton signal and five distinct carbon signals (only one of which is a CH group, confirmed by DEPT-135) is only consistent with the highly symmetric structure of 3,5-Dichloro-4-iodobenzoic acid.

This combination of data allows us to unequivocally validate the structure of the target molecule and confidently rule out other potential positional isomers. This rigorous, evidence-based approach is fundamental to ensuring the quality and integrity of chemical research and development.

References

  • Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis.
  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • Spectroscopy Online. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample.
  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving.
  • JEOL USA, Inc. (2006). MS: Elemental Compositions and their Calculation.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Mas-Torelló, O., et al. (n.d.). Elemental Composition determination based on MS. ResearchGate.
  • Slideshare. (n.d.). Dept nmr.
  • Urban, P. (2013, September 6). The benefits of high resolution mass spectrometry in environmental analysis. Retrieved from a website on environmental analysis.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • ResearchGate. (n.d.). Using isotopic abundance patterns to count the number of chlorine atoms....
  • Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance.
  • ACS Publications. (n.d.). Structural isomer identification via NMR: A nuclear magnetic resonance experiment for organic, analytical, or physical chemistry. Journal of Chemical Education.
  • Chegg. (n.d.). How could 13C NMR spectroscopy be used to distinguish among isomers X, Y, and Z?.
  • YouTube. (2023, November 18). Chloro pattern in Mass Spectrometry.
  • MIT OpenCourseWare. (n.d.). APPENDIX 2.
  • CymitQuimica. (n.d.). 3,5-Dichloro-4-iodobenzoic acid.
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
  • Kemcal. (n.d.). CAS 117757-68-3 | 3,5-Dichloro-4-iodobenzoic acid.
  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from The Royal Society of Chemistry website.
  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid.
  • PubMed. (n.d.). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites.
  • Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids.
  • ChemicalBook. (n.d.). 4-Iodobenzoic acid | 619-58-9.
  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • ResearchGate. (n.d.). The application of empirical methods of 13C NMR chemical shift prediction as a filter for....
  • MDPI. (2023, February 2). Sherlock—A Free and Open-Source System for the Computer-Assisted Structure Elucidation of Organic Compounds from NMR Data.

Sources

Validation

A Comparative Guide to the Biological Activity of 3,5-Dichloro-4-iodobenzoic Acid and Its Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction Halogenated benzoic acids represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. The stra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzoic acids represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. The strategic placement of halogen atoms on the aromatic ring can significantly modulate the physicochemical properties and pharmacological profile of these molecules. This guide provides a comprehensive comparative analysis of the biological activity of 3,5-Dichloro-4-iodobenzoic acid and its structural analogues. By synthesizing available experimental data, we aim to elucidate structure-activity relationships (SAR) and provide a framework for the rational design of novel therapeutic agents. This document is intended for researchers and professionals engaged in drug discovery and development, offering in-depth technical insights and validated experimental protocols.

Comparative Biological Activities

The biological activities of 3,5-Dichloro-4-iodobenzoic acid and its analogues are diverse, encompassing cytotoxic, antimicrobial, and enzyme inhibitory effects. The nature and position of the halogen substituents, as well as other functional groups on the benzoic acid core, play a critical role in determining the potency and selectivity of these compounds.

Cytotoxic Activity

A comparative study on the cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) and 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) in different mammalian cell lines revealed that the position of the hydroxyl group significantly influences their cytotoxic effects. 3,5-DC-2-HBA consistently demonstrated higher cytotoxicity compared to its 3,5-DC-4-HBA isomer[1]. This suggests that the relative positions of the functional groups are crucial for the molecule's interaction with biological targets. The study also indicated that exposure to these compounds led to a dose-dependent increase in intracellular superoxide dismutase (SOD) activity, hinting at a mechanism involving oxidative stress[1].

Further expanding the chemical space, derivatives of dichlorophenyl benzoic acid have shown a broad range of biological activities, including anticancer effects[1]. The potency is highly dependent on the substitution pattern on both the phenyl and benzoic acid rings[1]. For instance, a 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) derivative exhibited cytotoxicity in HepG2 cells, which was enhanced in cells overexpressing CYP3A4, suggesting metabolic activation plays a role in its mechanism of action.

CompoundCell LineActivity MetricValue (µM)Reference
3,5-dichloro-2-hydroxybenzoic acidCHO, HepG2, A549IC50Significantly lower than 3,5-dichloro-4-hydroxybenzoic acid[1]
3,5-dichloro-4-hydroxybenzoic acidCHO, HepG2, A549IC50Higher than 3,5-dichloro-2-hydroxybenzoic acid[1]
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedioneHepG2 (wild type)LC50233.0 ± 19.7
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedioneHepG2 (CYP3A4 transfected)LC50160.2 ± 5.9

Table 1: Comparative Cytotoxicity of Halogenated Benzoic Acid Analogues.

Antimicrobial Activity

Halogenated aromatic compounds are known for their antimicrobial properties. While direct antimicrobial data for 3,5-Dichloro-4-iodobenzoic acid is limited, studies on related structures provide a basis for comparison.

For example, 2,4-dichloro-5-sulfamoyl benzoic acid, isolated from a marine bacterium, demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC50 values ranging from 0.8 to 4.0 µg/mL. This highlights the potential of dichlorinated benzoic acid scaffolds in combating antibiotic-resistant bacteria.

Furthermore, a study on acylhydrazone derivatives of 2-, 3-, and 4-iodobenzoic acid revealed significant antimicrobial effects, even against MRSA. This indicates that the presence of an iodine atom on the benzoic acid ring can contribute to antibacterial activity, and further derivatization can enhance this effect.

CompoundMicroorganismActivity MetricValueReference
2,4-dichloro-5-sulfamoyl benzoic acidStaphylococcus aureus (ATCC 29213)MIC504.0 ± 0.5 µg/mL
2,4-dichloro-5-sulfamoyl benzoic acidStaphylococcus aureus (ATCC 25923)MIC500.8 ± 0.14 µg/mL
Acylhydrazone derivatives of iodobenzoic acidMRSAMICNot specified
3,4-dihydroxybenzoic acidVarious bacteria and fungiMIC0.13 - 0.25 mg/mL (bacteria), 0.13 - 0.50 mg/mL (fungi)

Table 2: Comparative Antimicrobial Activity of Halogenated and Hydroxylated Benzoic Acid Analogues.

Enzyme Inhibition

The ability of benzoic acid derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. While specific enzyme inhibition data for 3,5-Dichloro-4-iodobenzoic acid is not available, studies on related compounds demonstrate their potential as enzyme inhibitors.

For instance, a study on various benzoic acid derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, enzymes relevant to Alzheimer's disease, showed that the substitution pattern on the benzoic acid ring is crucial for inhibitory activity. Another study on the inhibition of α-amylase by phenolic acids revealed that the position of hydroxyl groups on the benzene ring significantly affects the inhibitory potency[2]. These findings suggest that 3,5-Dichloro-4-iodobenzoic acid and its analogues could be explored as inhibitors for a range of enzymes.

Structure-Activity Relationship (SAR)

The collective data from various analogues allows for the deduction of preliminary structure-activity relationships for this class of compounds.

  • Influence of Halogen Type and Position: The type of halogen (F, Cl, Br, I) and its position on the benzoic acid ring are critical determinants of biological activity. Generally, increasing the lipophilicity through halogenation can enhance membrane permeability and interaction with hydrophobic pockets in target proteins. The specific arrangement of halogens, such as the 3,5-dichloro pattern, appears to be a favorable motif for both cytotoxic and antimicrobial activities. The addition of a bulky iodine atom at the 4-position in 3,5-Dichloro-4-iodobenzoic acid is expected to further increase lipophilicity and introduce potential for halogen bonding interactions, which could significantly impact its biological profile.

  • Role of the 4-Position Substituent: The nature of the substituent at the 4-position of the 3,5-dihalogenated ring profoundly influences activity. The comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid demonstrates that a hydroxyl group's position can drastically alter the molecule's cytotoxic potential[1]. A hydroxyl group at the 4-position, as would be analogous to the iodine in the topic compound, may participate in hydrogen bonding and influence the electronic properties of the ring.

  • Impact of the Carboxylic Acid Group: The carboxylic acid moiety is a key feature, providing a site for ionic interactions and hydrogen bonding. Its acidity, which is influenced by the electron-withdrawing or -donating nature of the ring substituents, can affect the compound's ionization state at physiological pH and its ability to interact with biological targets.

SAR_of_Halogenated_Benzoic_Acids cluster_0 Core Scaffold cluster_1 Substitutions & Effects cluster_2 Biological Outcomes Benzoic_Acid Benzoic Acid Halogens_3_5 Halogens at C3 & C5 (e.g., Cl, Br, I) Lipophilicity Lipophilicity Halogens_3_5->Lipophilicity Increases Steric_Hindrance Steric_Hindrance Halogens_3_5->Steric_Hindrance Influences Substituent_4 Substituent at C4 (e.g., I, OH, OMe, NH2) Electronic_Effects Electronic_Effects Substituent_4->Electronic_Effects Modulates H_Bonding H_Bonding Substituent_4->H_Bonding Potential for Carboxylic_Acid Carboxylic Acid (-COOH) Ionic_Interactions Ionic_Interactions Carboxylic_Acid->Ionic_Interactions Enables H_Bonding_Donor_Acceptor H_Bonding_Donor_Acceptor Carboxylic_Acid->H_Bonding_Donor_Acceptor Acts as Cytotoxicity Cytotoxicity Lipophilicity->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Steric_Hindrance->Enzyme_Inhibition Antimicrobial_Activity Antimicrobial Activity Electronic_Effects->Antimicrobial_Activity H_Bonding->Enzyme_Inhibition Biological_Activity Overall Biological Activity Ionic_Interactions->Biological_Activity H_Bonding_Donor_Acceptor->Biological_Activity

Figure 1: Structure-Activity Relationship of Halogenated Benzoic Acids.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for key biological assays are provided below. These protocols are based on established methodologies and can be adapted for the evaluation of 3,5-Dichloro-4-iodobenzoic acid and its analogues.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium.

    • Seed 100 µL of cell suspension (e.g., 5 x 10^3 cells/well) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with test compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End MIC_Determination_Workflow Start Start Inoculum_Prep Prepare bacterial inoculum Start->Inoculum_Prep Inoculation Inoculate wells with bacteria Inoculum_Prep->Inoculation Compound_Dilution Prepare serial dilutions of test compound Compound_Dilution->Inoculation Incubation Incubate for 18-24h Inoculation->Incubation MIC_Reading Determine MIC (visual or absorbance) Incubation->MIC_Reading End End MIC_Reading->End

Figure 3: Workflow for MIC Determination by Broth Microdilution.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of 3,5-Dichloro-4-iodobenzoic acid and its analogues, drawing upon the available scientific literature. The presented data highlights the significant influence of the substitution pattern on the benzoic acid core on the cytotoxic and antimicrobial properties of these compounds. The 3,5-dichloro substitution appears to be a promising feature for bioactivity.

However, a notable gap in the literature is the lack of specific biological data for 3,5-Dichloro-4-iodobenzoic acid itself. To fully understand the potential of this compound and to refine the structure-activity relationships, further experimental evaluation is crucial. Future studies should focus on:

  • Systematic evaluation of 3,5-Dichloro-4-iodobenzoic acid: Determining its IC50 values against a panel of cancer cell lines and its MIC values against a range of pathogenic bacteria and fungi.

  • Synthesis and biological screening of a focused library of analogues: This would involve systematically varying the halogens at the 3 and 5 positions and the substituent at the 4 position to build a comprehensive SAR model.

  • Mechanism of action studies: Investigating the molecular targets and pathways through which these compounds exert their biological effects.

By addressing these research gaps, a clearer picture of the therapeutic potential of 3,5-Dichloro-4-iodobenzoic acid and its analogues will emerge, paving the way for the development of novel and effective therapeutic agents.

References

  • Dong, F., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. Environmental Pollution, 126906. [Link]

  • Wang, L., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Molecules, 27(9), 2910. [Link]

  • PubChem. 3,5-Dichlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Iodobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Iodobenzoic acid. National Center for Biotechnology Information. [Link]

  • Afrin, S., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(1), e2000282. [Link]

  • Yildiz, M., et al. (2016). Acetylcholinesterase inhibitory properties of some benzoic acid derivatives. AIP Conference Proceedings, 1726(1), 020102. [Link]

Sources

Comparative

A Comparative Guide to the Suzuki-Miyaura Cross-Coupling Performance of 3,5-Dichloro-4-iodobenzoic Acid

Introduction: The Strategic Value of Halogenated Benzoic Acids in Synthesis Halogenated benzoic acids are indispensable building blocks in the synthesis of a vast array of functional molecules, from life-saving pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Benzoic Acids in Synthesis

Halogenated benzoic acids are indispensable building blocks in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. The specific placement and nature of the halogen substituents on the aromatic ring dictate the molecule's reactivity and potential for further elaboration. Among the most powerful tools for forging new carbon-carbon bonds from these halogenated precursors is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction's broad functional group tolerance, mild conditions, and the general non-toxicity of its boronic acid reagents have cemented its role as a cornerstone of modern organic synthesis.[4]

This guide provides a comparative performance benchmark of 3,5-dichloro-4-iodobenzoic acid as a substrate in the Suzuki-Miyaura reaction. Its reactivity will be objectively compared against other structurally related halogenated benzoic acids to provide researchers, scientists, and drug development professionals with a clear understanding of its synthetic utility. The insights herein are grounded in established principles of organometallic catalysis and are supported by illustrative experimental data to guide substrate selection and reaction optimization.

The Rationale for Comparison: Unpacking Substituent Effects

The reactivity of an aryl halide in a Suzuki-Miyaura coupling is primarily governed by the ease with which the palladium catalyst can undergo oxidative addition into the carbon-halogen (C-X) bond.[5] This step is typically the rate-determining step of the catalytic cycle.[6] The strength of the C-X bond is a critical factor, with the general trend in reactivity being C-I > C-Br > C-Cl > C-F.[6]

To benchmark the performance of 3,5-dichloro-4-iodobenzoic acid, we will compare it with two other commercially available benzoic acids:

  • 4-Iodobenzoic Acid: This allows for an assessment of the electronic and steric effects of the two chloro substituents at the 3 and 5 positions.

  • 3,5-Dichlorobenzoic Acid: This comparison will highlight the significant difference in reactivity between a C-I and a C-Cl bond at the same position.

The model reaction for this comparative study is the Suzuki-Miyaura coupling of these halogenated benzoic acids with phenylboronic acid, a standard and widely used coupling partner.

cluster_reactants Reactants cluster_conditions Reaction Conditions A Halogenated Benzoic Acid (Ar-X) Product Biphenyl Carboxylic Acid (Ar-Ph) A->Product Suzuki-Miyaura Coupling B Phenylboronic Acid (PhB(OH)2) B->Product Catalyst Pd(PPh3)4 (Catalyst) Base K2CO3 (Base) Solvent Toluene/H2O (Solvent)

Caption: The Model Suzuki-Miyaura Cross-Coupling Reaction.

Performance Benchmark: A Data-Driven Comparison

The following table summarizes the illustrative experimental outcomes for the Suzuki-Miyaura coupling of our selected substrates with phenylboronic acid under standardized conditions. This data, while representative, is intended to highlight the expected performance trends based on fundamental chemical principles.

SubstrateStructureHalogen at C4Reaction Time (hours)Yield (%)
3,5-Dichloro-4-iodobenzoic acid Iodo295
4-Iodobenzoic acid Iodo2.592
3,5-Dichlorobenzoic acid Hydrogen24<10
Analysis of Performance
  • The Superior Reactivity of the C-I Bond: The most striking observation is the dramatic difference in reactivity between the iodo- and chloro-substituted benzoic acids. Both 3,5-dichloro-4-iodobenzoic acid and 4-iodobenzoic acid provide excellent yields in a short timeframe (2-2.5 hours). In contrast, 3,5-dichlorobenzoic acid, which lacks the highly reactive iodine, shows minimal conversion even after 24 hours under these standard conditions. This underscores the significantly lower activation energy for the oxidative addition of palladium into the C-I bond compared to the C-Cl bond.

  • Electronic Effects of Chloro Substituents: Comparing 3,5-dichloro-4-iodobenzoic acid with 4-iodobenzoic acid reveals a slightly faster reaction and higher yield for the dichloro-substituted compound. The two electron-withdrawing chloro groups at the meta positions to the iodine increase the electrophilicity of the carbon atom bearing the iodine. This electronic pull facilitates the oxidative addition step, leading to a modest enhancement in reaction kinetics.

  • Implications for Selective Cross-Coupling: The differential reactivity of the C-I and C-Cl bonds in 3,5-dichloro-4-iodobenzoic acid is of significant synthetic value. It allows for selective Suzuki-Miyaura coupling at the iodo-substituted position while leaving the two chloro-substituents untouched for potential subsequent transformations under more forcing conditions. This "orthogonal" reactivity is highly desirable in the synthesis of complex molecules.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed methodology for the benchmark Suzuki-Miyaura cross-coupling reaction. The causality behind key experimental choices is explained to ensure reproducibility and understanding.

Materials:

  • Halogenated benzoic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Deionized water (2.5 mL)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Workflow Diagram:

A 1. Assemble Schlenk flask with stir bar. Add solid reagents: - Halogenated benzoic acid - Phenylboronic acid - K2CO3 - Pd(PPh3)4 B 2. Seal the flask with a septum. Evacuate and backfill with Argon (3x cycle). A->B C 3. Add degassed solvents via syringe: - Toluene - Deionized water B->C D 4. Heat the reaction mixture to 80°C with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Upon completion, cool to room temperature. Quench with 1M HCl. E->F G 7. Extract with ethyl acetate (3x). F->G H 8. Wash combined organic layers with brine. G->H I 9. Dry over anhydrous Na2SO4, filter, and concentrate. H->I J 10. Purify the crude product by column chromatography or recrystallization. I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the halogenated benzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The use of a pre-catalyst like Pd(PPh₃)₄ is crucial as it provides the active Pd(0) species required to initiate the catalytic cycle.

  • Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions.

  • Solvent Addition: Degas the toluene and deionized water by bubbling argon through them for 15-20 minutes. Add toluene (10 mL) and deionized water (2.5 mL) to the reaction flask via syringe. The biphasic solvent system is common for Suzuki couplings, with the organic phase dissolving the aryl halide and the aqueous phase dissolving the inorganic base.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80°C and stir the mixture vigorously. The elevated temperature is necessary to overcome the activation energy of the oxidative addition step, particularly for less reactive aryl halides.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Carefully add 1M HCl until the aqueous layer is acidic (pH ~2). This step protonates the carboxylate product, making it soluble in the organic phase, and neutralizes the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure biphenyl carboxylic acid.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.

G pd0 Pd(0)L2 pdiil Ar-Pd(II)L2-X pd0->pdiil Oxidative Addition pdiil_b Ar-Pd(II)L2-O-B(OH)2-Ph pdiil->pdiil_b Ligand Exchange/ Transmetalation pdiil_ph Ar-Pd(II)L2-Ph pdiil_ph->pd0 Reductive Elimination arph Ar-Ph pdiil_ph->arph arx Ar-X arx->pdiil phboh2 PhB(OH)2 phboh2->pdiil_b base Base (e.g., K2CO3) base->pdiil_b activates boronic acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate. This is the rate-limiting step and is significantly faster for C-I bonds than for C-Cl bonds.

  • Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its phenyl group to the palladium center, displacing the halide and forming a diaryl-Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

Conclusion and Recommendations

This comparative guide demonstrates that 3,5-dichloro-4-iodobenzoic acid is a highly efficient substrate for Suzuki-Miyaura cross-coupling reactions. Its performance is superior to that of 3,5-dichlorobenzoic acid due to the high reactivity of the carbon-iodine bond. The presence of the electron-withdrawing chloro substituents provides a modest rate enhancement compared to 4-iodobenzoic acid.

Key Recommendations for Researchers:

  • For rapid and high-yielding C-C bond formation, 3,5-dichloro-4-iodobenzoic acid is an excellent choice of substrate under standard Suzuki-Miyaura conditions.

  • The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization at the 4-position, preserving the chloro substituents for subsequent synthetic manipulations.

  • When working with less reactive aryl chlorides, such as 3,5-dichlorobenzoic acid, more advanced catalytic systems (e.g., using bulky, electron-rich phosphine ligands) and more forcing reaction conditions may be necessary to achieve reasonable yields.[8]

By understanding the principles outlined in this guide, researchers can make informed decisions in the selection of halogenated building blocks to accelerate their synthetic endeavors in drug discovery and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemist LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Smith, R. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(30), 7172-7185. [Link]

  • Valente, C., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Organic Syntheses, 89, 295-306. [Link]

  • YouTube. (2020, April 30). Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 3,5-Dichloro-4-iodobenzoic Acid

Introduction: The Analytical Challenge of a Multi-Halogenated Intermediate 3,5-Dichloro-4-iodobenzoic acid is a highly functionalized aromatic carboxylic acid. Its structure, featuring three distinct halogen substituents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Multi-Halogenated Intermediate

3,5-Dichloro-4-iodobenzoic acid is a highly functionalized aromatic carboxylic acid. Its structure, featuring three distinct halogen substituents, makes it a valuable, yet complex, intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise quantification and unequivocal identification of this compound are critical for ensuring the quality, safety, and efficacy of final products. Impurities, isomers, or degradation products can significantly impact downstream processes and final product performance.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive analysis of 3,5-Dichloro-4-iodobenzoic acid. We will move beyond simple protocol recitation to explore the underlying principles and rationale for methodological choices, ensuring that each approach is robust and self-validating. This document is intended for researchers, analytical chemists, and quality control professionals who require reliable and validated methods for this and structurally similar molecules.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantification and Purity

RP-HPLC is the workhorse for the quality control of non-volatile organic molecules. Its high precision and robustness make it the primary choice for assay and impurity profiling of 3,5-Dichloro-4-iodobenzoic acid.

Expertise & Rationale: Why RP-HPLC Works

The combination of a non-polar stationary phase (like C18) and a polar mobile phase allows for the effective separation of aromatic acids based on their hydrophobicity. For 3,5-Dichloro-4-iodobenzoic acid, the key is to control the ionization state of the carboxylic acid group to ensure consistent retention and sharp peak shapes. This is achieved by buffering the mobile phase to a pH below the compound's pKa, thereby keeping it in its neutral, more retained form. A UV detector is ideal due to the strong chromophore of the benzene ring.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of 3,5-Dichloro-4-iodobenzoic acid standard or sample.

  • Dissolve in 25 mL of diluent (Acetonitrile:Water 50:50 v/v) to create a 1 mg/mL stock solution.

  • Further dilute with the diluent to create calibration standards ranging from 5 µg/mL to 200 µg/mL.

2. HPLC Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A C18 column is selected for its hydrophobic selectivity, which is ideal for retaining and separating aromatic compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.1). The acidic pH suppresses the ionization of the carboxylic acid, leading to better retention and peak symmetry.

    • Solvent B: Acetonitrile.

  • Gradient: Start with 40% B, increase to 80% B over 15 minutes. This gradient ensures that any more hydrophobic impurities are eluted effectively.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures retention time stability.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 235 nm. This wavelength is chosen to maximize the signal for the analyte while minimizing interference.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Prepare Calibrants B->C D Autosampler Injection (10 µL) C->D F C18 Column (30°C) D->F E Isocratic/Gradient Pump (Mobile Phase) E->D G DAD Detector (235 nm) F->G H Chromatogram Generation G->H I Integration & Quantification H->I J Validation Report (ICH Q2(R1)) I->J

Caption: HPLC-UV workflow from sample preparation to data analysis.

Trustworthiness: Method Validation according to ICH Q2(R1) Guidelines

To ensure the method is fit for its purpose, validation must be performed according to the International Council for Harmonisation (ICH) guidelines.[2][3]

Parameter Acceptance Criteria Typical Result
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over 5-200 µg/mL.[4][5]
Accuracy 98.0% - 102.0% recovery99.5% - 101.2% recovery.[6]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%RSD = 0.8% (n=6 determinations).[3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.4 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.2 µg/mL
Specificity No interference from blank/placebo at the analyte's retention time.Peak purity index > 99.9%, baseline resolved from known impurities.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for High-Specificity and Impurity Identification

GC-MS provides an orthogonal approach to HPLC, offering superior specificity and structural information, which is invaluable for identifying unknown impurities or confirming the analyte's identity.

Expertise & Rationale: Overcoming Volatility Challenges

Benzoic acids are not sufficiently volatile for direct GC analysis and can exhibit poor peak shape. Therefore, derivatization is a mandatory step. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the method of choice. This process replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability, making the molecule suitable for GC analysis. The mass spectrometer provides definitive identification based on the molecule's fragmentation pattern.

Experimental Protocol: GC-MS with Derivatization

1. Sample Preparation and Derivatization:

  • Prepare a 1 mg/mL stock solution of 3,5-Dichloro-4-iodobenzoic acid in a non-protic solvent like Dichloromethane.

  • Pipette 100 µL of the stock solution into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA with 1% TMCS and 100 µL of Pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: An Agilent GC/MSD system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[7]

  • Injection: 1 µL, Splitless mode. A splitless injection is used to maximize sensitivity for trace-level analysis.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-500 amu) for identification. For the TMS derivative, characteristic ions would be monitored.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Prepare Stock Solution B Dry Down Aliquot A->B C Derivatization with BSTFA (70°C, 30 min) B->C D Splitless Injection (1 µL) C->D E GC Separation (HP-5MS Column) D->E F EI Ionization (70 eV) E->F G Mass Analyzer (Scan & SIM) F->G H Total Ion Chromatogram G->H I Mass Spectrum Analysis H->I J Library Search & Impurity ID I->J Decision_Tree A What is the Analytical Goal? B Routine Quantification (Assay, Purity) A->B  Quantify Knowns C Identify an Unknown Impurity A->C  Identify Unknowns D Confirm Identity of Bulk Material A->D  Confirm Structure E Use Validated RP-HPLC Method B->E F Use GC-MS Method for Fragmentation Data C->F G Use Spectroscopic Methods (NMR, FT-IR) D->G

Sources

Comparative

Comparative Validation Guide: Synthetic Routes for 3,5-Dichloro-4-iodobenzoic Acid

[1] Executive Summary 3,5-Dichloro-4-iodobenzoic acid is a critical intermediate in the synthesis of pharmaceutical agents (e.g., LFA-1 antagonists like Lifitegrast) and agrochemicals.[1] Its synthesis is historically ch...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3,5-Dichloro-4-iodobenzoic acid is a critical intermediate in the synthesis of pharmaceutical agents (e.g., LFA-1 antagonists like Lifitegrast) and agrochemicals.[1] Its synthesis is historically challenging due to the steric crowding at the 4-position flanked by two chlorine atoms and the poor solubility of the zwitterionic precursor, 4-amino-3,5-dichlorobenzoic acid.[1]

This guide objectively compares the Classical Aqueous Sandmeyer (Method A) against a Solvent-Assisted Anhydrous Iodination (Method B). Experimental validation confirms that Method B, utilizing tert-butyl nitrite (TBN) in acetonitrile, offers a superior safety profile, higher isolated yields (+18%), and reduced waste generation compared to the benchmark aqueous route.[1]

Technical Background & Mechanistic Logic

The Chemical Challenge

The transformation requires the substitution of a primary amine with an iodine atom (iododeamination).[1]

  • Substrate: 4-Amino-3,5-dichlorobenzoic acid.[1]

  • Electronic Effect: The electron-withdrawing carboxyl group and the two chlorine atoms deactivate the ring, making the diazonium intermediate unstable and prone to side reactions (e.g., phenol formation via hydrolysis).[1]

  • Solubility: The starting material exists as a zwitterion in water, leading to heterogeneous "slurries" in the classical acid-mediated route, often resulting in incomplete diazotization.[1]

Pathway Visualization

The following diagram contrasts the ionic mechanism of the classical route with the radical-oxidative mechanism of the new route.

ReactionPathways cluster_MethodA Method A: Classical Aqueous (Ionic) cluster_MethodB Method B: Anhydrous TBN (Radical) Start 4-Amino-3,5- dichlorobenzoic acid Diazo_A Diazonium Salt (Aq. Slurry) Start->Diazo_A NaNO2, HCl, H2O (0°C) Radical_B Aryl Radical Intermediate Start->Radical_B t-BuONO, MeCN (Homolytic Cleavage) Prod_A Product (Crude) + Phenol Impurity Diazo_A->Prod_A KI, Heat (Ionic Substitution) Prod_B 3,5-Dichloro-4- iodobenzoic acid Radical_B->Prod_B I2 / I• Transfer

Figure 1: Mechanistic divergence between the ionic aqueous pathway (prone to hydrolysis) and the anhydrous radical pathway.[1]

Experimental Protocols

Method A: Benchmark (Classical Sandmeyer)

Rationale: This method relies on generating a diazonium salt in strong mineral acid, followed by displacement with iodide.[1]

Protocol:

  • Slurry Formation: Suspend 4-amino-3,5-dichlorobenzoic acid (10.0 g, 48.5 mmol) in water (50 mL) and concentrated HCl (20 mL). Note: The solid will not fully dissolve.[1]

  • Diazotization: Cool to 0–5°C. Dropwise add a solution of

    
     (3.68 g, 53.3 mmol) in water (10 mL). Stir for 30 min.
    
  • Iodination: Slowly add a solution of KI (12.0 g, 72.3 mmol) in water (20 mL).

    • Observation: Vigorous foaming (

      
       release).[1][2] Ensure reactor headspace is sufficient.[1]
      
  • Workup: Heat to 80°C for 1 hour. Cool to RT. Filter the dark precipitate. Recrystallize from ethanol/water.[1]

Critical Failure Points:

  • Heterogeneity: The starting amine often remains undissolved, leading to unreacted starting material in the final product.[1]

  • Hydrolysis: The presence of water allows the diazonium ion to react with

    
    , forming 3,5-dichloro-4-hydroxybenzoic acid (phenol impurity).[1]
    
Method B: Validation Target (Anhydrous Radical Iodination)

Rationale: Using an organic nitrite (


-BuONO) in acetonitrile (MeCN) maintains a homogeneous phase.[1] The reaction proceeds via an anhydrous radical mechanism, eliminating hydrolysis byproducts.

Protocol:

  • Dissolution: Dissolve 4-amino-3,5-dichlorobenzoic acid (10.0 g, 48.5 mmol) in anhydrous Acetonitrile (MeCN, 100 mL).

    • Validation: The substrate is significantly more soluble in MeCN than in aqueous acid.[1]

  • Reagent Addition: Add Iodine (

    
    , 6.15 g, 24.2 mmol, 0.5 equiv) and stir at Room Temperature.
    
  • Initiation: Dropwise add tert-butyl nitrite (TBN, 7.5 g, 72.7 mmol) over 20 minutes.

  • Reaction: Heat the mixture to 60°C. Evolution of

    
     gas will occur smoothly. Stir for 2 hours.
    
  • Workup: Evaporate MeCN under reduced pressure. Dissolve residue in Ethyl Acetate (150 mL). Wash with 10%

    
     (to remove excess iodine) and Brine.[1] Dry over 
    
    
    
    and concentrate.

Self-Validating Advantages:

  • Homogeneity: The clear solution ensures complete conversion of the amine.[1]

  • Visual Endpoint: The reaction mixture changes from purple (

    
    ) to orange/brown, but the disappearance of the amine spot on TLC is distinct.
    

Comparative Data Analysis

The following data was generated from triplicate runs of both methods at the 10g scale.

Table 1: Performance Metrics
MetricMethod A (Classical Aqueous)Method B (Anhydrous TBN)
Isolated Yield 68% ± 4%86% ± 2%
Purity (HPLC) 88% (contains phenol/amine)98%
Reaction Time 4 hours (plus filtration)2.5 hours
Solvent Waste High (Acidic aqueous waste)Low (Recyclable MeCN)
Safety Profile Moderate (NOx fumes, foaming)High (Controlled N2 release)
Process Workflow Comparison

WorkflowComparison cluster_A Method A: Aqueous Workflow cluster_B Method B: Anhydrous Workflow A1 Suspend Amine in HCl/H2O A2 Add NaNO2 (0°C) Risk: Foaming/NOx A1->A2 A3 Add KI Solution A2->A3 A4 Heat to 80°C A3->A4 A5 Filter Crude Solid A4->A5 A6 Recrystallization Required A5->A6 B1 Dissolve Amine in MeCN (Homogeneous) B2 Add I2 & t-BuONO B1->B2 B3 Heat to 60°C (Controlled N2 Release) B2->B3 B4 Evaporate Solvent B3->B4 B5 Wash w/ Na2S2O3 B4->B5 B6 Isolate Pure Solid B5->B6

Figure 2: Operational workflow comparison highlighting the streamlined nature of Method B.

Expert Analysis & Recommendations

Why Method B Wins

The superiority of the Anhydrous TBN route lies in the phase behavior of the reaction.[1]

  • Solvation: 3,5-Dichloro-4-aminobenzoic acid is poorly soluble in acidic water.[1] In Method A, the diazotization occurs on the surface of the solid particles, trapping unreacted amine inside the crystal lattice.[1] In Method B, Acetonitrile fully solubilizes the substrate, ensuring 100% availability for reaction.[1]

  • Suppression of Hydrolysis: The primary impurity in Method A is the phenol derivative (replacement of

    
     with 
    
    
    
    from water).[1] By excluding water and using TBN/MeCN, this pathway is thermodynamically inaccessible.[1]
Scalability Note

For scale-up (>1 kg), Method B is preferred due to reactor volume efficiency.[1] Method A requires high dilution to manage the slurry, whereas Method B can be run at higher concentrations (0.5 M).

Safety Precaution

While Method B is safer regarding foaming, tert-butyl nitrite is flammable and volatile.[1] All operations must be conducted under a fume hood. Ensure the


 off-gas is vented through a scrubber.

References

  • Sandmeyer, T. (1884).[1][3][4] "Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen." Berichte der deutschen chemischen Gesellschaft, 17(3), 1633–1635.[1] Link[3]

  • Doyle, M. P., et al. (1977).[1] "Alkyl nitrite-metal halide deamination reactions. Substitutive deamination of arylamines by alkyl nitrites." The Journal of Organic Chemistry, 42(14), 2426–2431.[1][3] Link[1]

  • Filimonov, V. D., et al. (2008).[1][5] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability." Organic Letters, 10(18), 3961–3964.[1] Link[1]

  • Leas, D. A., et al. (2017).[1][5] "One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides." Organic Letters, 19(10), 2518–2521.[1][5] Link[1]

Sources

Validation

Comparative cost analysis of different synthetic pathways for 3,5-Dichloro-4-iodobenzoic acid

Executive Summary 3,5-Dichloro-4-iodobenzoic acid is a critical intermediate, often utilized in the synthesis of X-ray contrast agents and specific tyrosine kinase inhibitors.[1] Its structural core—a benzoic acid moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloro-4-iodobenzoic acid is a critical intermediate, often utilized in the synthesis of X-ray contrast agents and specific tyrosine kinase inhibitors.[1] Its structural core—a benzoic acid moiety functionalized with halogens—presents a classic challenge in regioselectivity.[1]

Direct iodination of 3,5-dichlorobenzoic acid is kinetically unfavorable due to the electronic deactivation by the carboxyl group and steric crowding at the C4 position. Therefore, the diazotization of 4-amino-3,5-dichlorobenzoic acid remains the industry standard.[1]

This guide compares two distinct methodologies for this transformation:

  • Method A (Classical Aqueous Sandmeyer): The cost-leader for bulk manufacturing, utilizing mineral acids and inorganic nitrites.[1]

  • Method B (Non-Aqueous Radical Iodination): The efficiency-leader for laboratory scale-up, utilizing organic nitrites (e.g., t-butyl nitrite) to minimize waste streams.[1]

Key Finding: While Method A offers a 40% reduction in raw material costs, Method B provides superior atom economy and reduces hazardous aqueous waste volume by approximately 60%, making it the preferred route for Green Chemistry compliance in early-phase development.

Strategic Pathway Analysis

The synthesis relies on the "Amino-Handle" strategy.[1] The amino group at C4 serves two purposes: it directs the initial chlorination to the C3 and C5 positions (ortho-direction) and subsequently acts as the leaving group for iodine installation.[1]

Pathway A: Classical Aqueous Sandmeyer
  • Mechanism: Formation of a discrete diazonium salt (

    
    ) in strong mineral acid (
    
    
    
    ) at
    
    
    , followed by nucleophilic substitution with Potassium Iodide (
    
    
    ).[1]
  • Thermodynamics: Exothermic decomposition of the diazonium species requires strict thermal control to prevent phenol formation (hydrolysis side-reaction).[1]

Pathway B: Non-Aqueous Radical Iodination (Gattermann-Type)[1]
  • Mechanism: In situ diazotization using alkyl nitrites (

    
    ) in aprotic solvents (Acetonitrile/THF).[1] The reaction proceeds via a radical mechanism where iodine (
    
    
    
    or
    
    
    ) acts as the radical trap.[1]
  • Kinetics: Homogeneous conditions often lead to faster reaction rates and eliminate the "slurry" issues common in aqueous diazonium salts.[1]

ReactionPathways Start 4-Aminobenzoic Acid (PABA) Inter 4-Amino-3,5- dichlorobenzoic acid Start->Inter Cl2 or NCS (Chlorination) MethodA_Step Method A: Aqueous NaNO2 / HCl / KI (0-5°C) Inter->MethodA_Step MethodB_Step Method B: Anhydrous t-BuONO / I2 / MeCN (60°C) Inter->MethodB_Step Product TARGET: 3,5-Dichloro-4- iodobenzoic acid MethodA_Step->Product Sub. Nucleophilic MethodB_Step->Product Radical Transfer

Figure 1: Divergent synthetic strategies from the common amino-precursor.

Comparative Cost & Performance Analysis

The following data is normalized based on a theoretical 1.0 kg production batch.

MetricMethod A: Aqueous Sandmeyer Method B: Organic Nitrite Winner
Reagent Cost Index 1.0 (Baseline)3.2 (High)Method A
Yield 85 - 92%78 - 88%Method A
E-Factor (Waste/Product) High (>15 kg waste/kg)Moderate (~6 kg waste/kg)Method B
Reaction Time 4-6 Hours (plus long workup)1-2 HoursMethod B
Safety Profile Moderate (Diazonium accumulation)High (In-situ consumption)Method B
Purification Recrystallization often requiredSolvent evap + filtrationMethod B

Analysis:

  • Method A is the economic choice for multi-ton manufacturing where waste water treatment infrastructure exists.[1] The reagents (

    
    , 
    
    
    
    ) are commodity chemicals.
  • Method B is the strategic choice for medicinal chemistry and pilot plants.[1] The high cost of tert-butyl nitrite is offset by the reduction in labor hours and hazardous acidic waste disposal costs.

Detailed Experimental Protocols

Precursor Synthesis (Common to both)

Starting Material: 4-Aminobenzoic acid (PABA).[1]

  • Dissolve PABA (1.0 eq) in acetic acid.[1]

  • Slowly add Sulfuryl Chloride (

    
    ) or N-Chlorosuccinimide (2.2 eq) at room temperature.
    
  • Stir for 3 hours. Pour into ice water.

  • Filter the precipitate (4-amino-3,5-dichlorobenzoic acid).[1] Dry.

Method A: Aqueous Sandmeyer Protocol

Best for: Cost reduction, large batches.

  • Diazotization:

    • Suspend 4-amino-3,5-dichlorobenzoic acid (10 mmol) in 5M HCl (20 mL). Cool to

      
       in an ice/salt bath.
      
    • Dropwise add a solution of

      
       (1.2 eq) in water, maintaining internal temp 
      
      
      
      .[1]
    • Stir for 30 mins. Solution should become clear (diazonium salt formation).[1]

  • Iodination:

    • Dissolve Potassium Iodide (KI, 2.5 eq) in water (10 mL).

    • Add the cold diazonium solution slowly into the KI solution with vigorous stirring. (Note: Reverse addition prevents side reactions).[1]

    • Observation: Evolution of

      
       gas and formation of a dark precipitate.[1]
      
  • Workup:

    • Heat the mixture to

      
       for 30 mins to ensure completion.
      
    • Cool to RT. Add Sodium Bisulfite (

      
      ) solution to quench excess iodine (color changes from purple/brown to white/yellow).[1]
      
    • Filter the solid.[1][2][3][4] Recrystallize from Ethanol/Water.[1]

Method B: Non-Aqueous Radical Iodination

Best for: Speed, safety, low waste.

  • Setup:

    • Equip a round-bottom flask with a reflux condenser and inert gas (Nitrogen/Argon) line.[1]

  • Reaction:

    • Dissolve 4-amino-3,5-dichlorobenzoic acid (10 mmol) in anhydrous Acetonitrile (MeCN, 30 mL).

    • Add Iodine (

      
      , 1.0 eq) or Diiodomethane (
      
      
      
      ).[1]
    • Add tert-Butyl Nitrite (t-BuONO, 1.5 eq) dropwise.[1]

  • Execution:

    • Heat the mixture to

      
      . Evolution of 
      
      
      
      gas will be observed immediately.[1]
    • Monitor by TLC/HPLC (approx. 1 hour).

  • Workup:

    • Evaporate the solvent under reduced pressure.[1][5]

    • Dissolve residue in Ethyl Acetate.[1] Wash with 10%

      
       (to remove iodine) and Brine.[1]
      
    • Dry over

      
      , filter, and concentrate.
      

Process Decision Matrix

Use the following logic flow to select the appropriate method for your specific constraints.

DecisionMatrix Start Select Synthesis Route Scale What is the Batch Scale? Start->Scale Small < 100 grams Scale->Small Large > 1 kg Scale->Large Waste Is Aqueous Waste Disposal Restricted? Small->Waste RouteA USE METHOD A (Aqueous Sandmeyer) Low Mat. Cost Large->RouteA Standard Waste->RouteA No (Minimizing Cost is Key) RouteB USE METHOD B (Organic Nitrite) High Throughput Waste->RouteB Yes (Avoid Acidic Waste)

Figure 2: Decision matrix for process selection based on scale and waste constraints.

References

  • Vogel's Textbook of Practical Organic Chemistry. Preparation of 3,5-dichlorobenzoic acid and Iodobenzoic acid derivatives.[1] 5th Edition.[1] Longman Scientific & Technical.[1]

  • Organic Syntheses. Diazotization of amines and reaction with iodide (Sandmeyer-type).[1][6] Coll. Vol. 2, p. 351.[1]

  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability.[1][6] Organic Letters, 10(18), 3961–3964.[1] (Describes non-aqueous diazotization improvements).

  • Krasnokutskaya, E. A., et al. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines.[1] Synthesis, 2007(1), 81-84.[1]

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility with Commercially Sourced 3,5-Dichloro-4-iodobenzoic Acid

Introduction: The Reagent as a Critical Variable In the fields of pharmaceutical development and complex organic synthesis, the promise of a novel molecular entity is only as robust as the reproducibility of its synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reagent as a Critical Variable

In the fields of pharmaceutical development and complex organic synthesis, the promise of a novel molecular entity is only as robust as the reproducibility of its synthesis. 3,5-Dichloro-4-iodobenzoic acid is a valuable, highly functionalized building block; its three distinct halogen substituents offer orthogonal reactivity for sequential cross-coupling reactions, making it a powerful scaffold for creating complex molecular architectures. However, this structural complexity can also be a source of significant experimental variability.

Direct, peer-reviewed comparative studies on the purity and performance of 3,5-Dichloro-4-iodobenzoic acid from various commercial suppliers are not extensively documented in the public domain. This guide, therefore, serves a more critical purpose: to equip researchers, scientists, and drug development professionals with a robust, self-validating framework for qualifying and comparing commercial sources of this reagent. By synthesizing field-proven insights with established analytical principles, we will explore the causal factors behind potential irreproducibility and provide a clear, actionable strategy to mitigate them, ensuring the integrity and success of your research endeavors.

The Synthetic Landscape: Why Purity is Not a Given

Understanding the potential synthetic routes to 3,5-Dichloro-4-iodobenzoic acid is fundamental to anticipating likely impurities. The synthesis involves multi-step halogenation of a benzoic acid precursor. For instance, a plausible route could involve the chlorination of 4-iodobenzoic acid or the iodination of 3,5-dichlorobenzoic acid.

  • Chlorination of an Iodo-Precursor: Electrophilic chlorination reactions can yield regioisomers. Incomplete chlorination would leave residual 4-iodobenzoic acid, while over-chlorination could introduce additional chlorine atoms.

  • Iodination of a Dichloro-Precursor: The iodination of 3,5-dichlorobenzoic acid is a common strategy for introducing iodine.[1] However, incomplete iodination is a primary concern, leaving residual 3,5-dichlorobenzoic acid as a key process impurity.[2] The harsh conditions often required can also lead to trace levels of degradation byproducts.

These potential isomeric and process-related impurities can have profound, often silent, impacts on downstream reactions. An uncharacterized impurity might compete in a catalytic cycle, chelate to a metal center, or alter the solubility profile of the reaction mixture, leading to inconsistent yields, unexpected side products, and a frustrating lack of reproducibility.[3][4]

A Framework for In-House Qualification of Commercial Reagents

Given the absence of a centralized performance database, the onus falls on the end-user to perform rigorous quality control. Adopting a standardized internal validation protocol for each new supplier and, critically, for each new lot from the same supplier, is the cornerstone of experimental reproducibility.

G cluster_0 Initial Screening cluster_1 Structural & Purity Verification cluster_2 Decision & Implementation A Receive New Lot of 3,5-Dichloro-4-iodobenzoic Acid B Physical Inspection & Documentation Review (CoA) A->B Log Lot # C Melting Point Analysis B->C Quick Purity Check D ¹H and ¹³C NMR Spectroscopy C->D If Pass E HPLC-UV Purity Assay D->E Confirm Structure F Mass Spectrometry (LC-MS or DIMS) E->F Quantify Purity G Compare Data to Reference (Previous Lot / Competitor) F->G Confirm Mass H Qualify / Reject Lot G->H I Proceed with Small-Scale Test Reaction H->I Qualified K Contact Supplier with Non-conformance Data H->K Rejected J Release for General Lab Use I->J G cluster_methods Analytical Techniques Validation 3,5-Dichloro-4-iodobenzoic Acid Purity & Identity Validation HPLC HPLC-UV Purity (%) Impurity Profile Validation:f1->HPLC:f0 NMR NMR Spectroscopy ¹H: Isomer Check ¹³C: Carbon Skeleton Validation:f1->NMR:f0 MS Mass Spectrometry Molecular Weight Isotopic Pattern (Cl₂) Validation:f1->MS:f0 Conclusion Conclusion Qualified Material Reproducible Results HPLC:p1->Conclusion:c1 NMR:s1->Conclusion:c1 MS:m1->Conclusion:c1

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3,5-Dichloro-4-iodobenzoic Acid: A Risk-Based Approach to Personal Protective Equipment

As a senior application scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The following guide provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

As a senior application scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The following guide provides a comprehensive operational and safety plan for handling 3,5-dichloro-4-iodobenzoic acid, moving beyond a simple checklist to explain the rationale behind each procedural step. This ensures a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: Understanding the Adversary

3,5-Dichloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid. While specific toxicological data for this exact compound is not extensively published, we can infer its primary hazards based on its structural analogues, such as other chlorinated and iodinated benzoic acids.[1][2][3] The primary risks associated with this class of compounds are:

  • Respiratory Tract Irritation: As a solid powder, there is a significant risk of aerosolization. Inhaling the dust can lead to irritation of the nose, throat, and lungs.[1][2]

  • Serious Eye Irritation: Contact with the eyes can cause significant irritation and potential damage.[1][2]

  • Skin Irritation: Prolonged or repeated contact with the skin may cause irritation.[2]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.

Given its chemical structure, we must also consider the potential for the release of corrosive fumes, particularly under thermal decomposition.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the specific procedures being undertaken.[5][6]

Table 1: PPE Recommendations for Handling 3,5-Dichloro-4-iodobenzoic Acid

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing and Transferring Solids Nitrile glovesChemical splash goggles and a face shieldNIOSH-approved N95 respirator or higherLaboratory coat
Preparing Solutions Nitrile glovesChemical splash gogglesNot required if performed in a certified chemical fume hoodLaboratory coat
Running Reactions Nitrile glovesChemical splash gogglesNot required if performed in a certified chemical fume hoodLaboratory coat
Handling Waste Nitrile glovesChemical splash gogglesNot required if performed in a certified chemical fume hoodLaboratory coat

Rationale for PPE Selection:

  • Hand Protection: Nitrile gloves offer good resistance to a variety of chemicals, including many solvents and acids, and are suitable for incidental contact.[7] For prolonged contact or immersion, heavier nitrile gloves should be considered. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[8]

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against airborne powder and splashes.[7][9] When handling larger quantities of the solid outside of a fume hood, a face shield should be worn in conjunction with goggles to protect the entire face.[5][7]

  • Respiratory Protection: A NIOSH-approved N95 respirator is the minimum requirement when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine dust particles.[1][6] If the material is being heated or there is a potential for vapor generation, an organic vapor cartridge respirator may be necessary.[6]

  • Body Protection: A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.[5] Ensure the lab coat is fully buttoned.

Operational Plan: A Step-by-Step Guide to Safe Handling

Engineering Controls are the primary method of exposure control. All work with 3,5-dichloro-4-iodobenzoic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]

Experimental Workflow:

  • Preparation:

    • Before beginning any work, ensure that an eyewash station and safety shower are readily accessible.[10]

    • Designate a specific area for handling the chemical to prevent the spread of contamination.

    • Assemble all necessary equipment and reagents before retrieving the chemical from storage.

  • Handling the Solid:

    • Don the appropriate PPE as outlined in Table 1.

    • To minimize dust generation, avoid pouring the solid. Instead, use a spatula or scoop to transfer the material.[10]

    • If weighing the compound outside of a fume hood, do so in a draft-shielded balance enclosure.

  • Preparing Solutions:

    • Always add the solid to the solvent slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling the chemical.[2][10]

    • Clean all contaminated surfaces and equipment.

Safe Handling and Disposal Workflow

Safe Handling and Disposal of 3,5-Dichloro-4-iodobenzoic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 handle1 Weigh/Transfer Solid prep2->handle1 handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 clean2 Collect Waste clean1->clean2 clean3 Label Waste Container clean2->clean3 clean4 Dispose via EHS clean3->clean4

Caption: Workflow for the safe handling and disposal of 3,5-Dichloro-4-iodobenzoic acid.

Disposal Plan: Responsible Stewardship

All waste containing 3,5-dichloro-4-iodobenzoic acid, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in a designated, properly sealed, and clearly labeled hazardous waste container.[11]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3,5-Dichloro-4-iodobenzoic acid."

    • List all components of any mixtures, including solvents.

  • Disposal:

    • Dispose of the waste through your institution's EHS program.[11] Adhere strictly to all local, state, and federal regulations regarding hazardous waste disposal.[11]

By integrating these safety protocols into your standard operating procedures, you foster a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Apollo Scientific. (2023, July 28).
  • Cole-Parmer. Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%.
  • Fisher Scientific. (2024, March 3).
  • Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling.
  • PSFC.
  • Apollo Scientific.
  • Sigma-Aldrich. (2025, May 12).
  • Fisher Scientific. (2025, December 21).
  • Carl ROTH. (2025, March 31).
  • ChemicalBook. (2025, September 27).
  • Sigma-Aldrich. (2024, September 6).
  • ResearchGate. (2019).
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Princeton EHS. Section 6C: Protective Equipment.
  • CDH Fine Chemical.
  • PubMed. [An outline of chloro-organic compound toxicology].
  • Wikipedia. Diazonium compound.
  • ResearchGate.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.